Product packaging for Vilagletistat(Cat. No.:CAS No. 1542132-88-6)

Vilagletistat

Cat. No.: B611928
CAS No.: 1542132-88-6
M. Wt: 528.6 g/mol
InChI Key: VHGWUSABWIEXKQ-BEBFYNPSSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

ZED-1227 is under investigation in clinical trial NCT05305599 (Different Doses of ZED1227 vs. Placebo in NAFLD).

Structure

2D Structure

Chemical Structure Depiction
molecular formula C26H36N6O6 B611928 Vilagletistat CAS No. 1542132-88-6

Properties

IUPAC Name

methyl (E,6S)-7-[[1-[2-(2-ethylbutylamino)-2-oxoethyl]-2-oxopyridin-3-yl]amino]-6-[(3-methylimidazole-4-carbonyl)amino]-7-oxohept-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H36N6O6/c1-5-18(6-2)14-28-22(33)16-32-13-9-11-20(26(32)37)30-24(35)19(10-7-8-12-23(34)38-4)29-25(36)21-15-27-17-31(21)3/h8-9,11-13,15,17-19H,5-7,10,14,16H2,1-4H3,(H,28,33)(H,29,36)(H,30,35)/b12-8+/t19-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHGWUSABWIEXKQ-BEBFYNPSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)CNC(=O)CN1C=CC=C(C1=O)NC(=O)C(CCC=CC(=O)OC)NC(=O)C2=CN=CN2C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC(CC)CNC(=O)CN1C=CC=C(C1=O)NC(=O)[C@H](CC/C=C/C(=O)OC)NC(=O)C2=CN=CN2C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H36N6O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

528.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1542132-88-6, 9001-47-2
Record name ZED-1227
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1542132886
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Glutaminase
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.107.841
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ZED-1227
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T4SR539YKF
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Vilagletistat (ZED1227): A Targeted Approach to Celiac Disease Pathogenesis

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Celiac disease is a chronic autoimmune disorder triggered by the ingestion of gluten in genetically susceptible individuals. The current standard of care—a strict, lifelong gluten-free diet—presents significant challenges and does not always lead to complete mucosal healing or symptom resolution. Vilagletistat (formerly ZED1227) is a first-in-class, orally administered, selective inhibitor of tissue transglutaminase 2 (TG2), a key enzyme in the pathogenesis of celiac disease. By targeting the initial step in the gluten-induced immune cascade, this compound represents a promising therapeutic strategy. This technical guide provides a comprehensive overview of the mechanism of action of this compound, supported by quantitative data from clinical trials and detailed experimental protocols.

Core Mechanism of Action: Inhibition of Transglutaminase 2

The central mechanism of this compound in celiac disease is the targeted inhibition of tissue transglutaminase 2 (TG2). TG2 is a calcium-dependent enzyme that is upregulated in the small intestine of individuals with celiac disease.[1][2] this compound is a highly specific and potent inhibitor of TG2, with an IC50 of 45 nM.[3] It acts as an irreversible inhibitor by forming a stable covalent bond with the cysteine residue in the catalytic center of activated TG2.[4][5]

The Pathogenic Role of TG2 in Celiac Disease

In the context of celiac disease, TG2's primary pathogenic role is the deamidation of specific glutamine residues within gluten peptides that have passed into the lamina propria.[1][4] This enzymatic modification introduces a negative charge, significantly increasing the binding affinity of these peptides to the disease-associated human leukocyte antigen (HLA)-DQ2 and HLA-DQ8 molecules on antigen-presenting cells (APCs).[1] This enhanced presentation to gluten-specific CD4+ T-cells is the critical initiating event in the adaptive immune response that drives the inflammatory cascade, leading to chronic inflammation, villous atrophy, and crypt hyperplasia characteristic of celiac disease.[1]

This compound's Intervention in the Pathogenic Cascade

By inhibiting TG2, this compound directly prevents the deamidation of gluten peptides. This blockade of the initial pathogenic step has several downstream consequences:

  • Reduced Antigenicity of Gluten Peptides: Without deamidation, gluten peptides have a much lower affinity for HLA-DQ2/8 molecules, leading to a significant reduction in their presentation to T-cells.

  • Suppression of T-Cell Activation: The diminished antigen presentation results in a blunted activation of gluten-specific CD4+ T-cells, a crucial step in the inflammatory cascade.

  • Attenuation of Intestinal Inflammation and Mucosal Injury: By mitigating the T-cell response, this compound protects the small intestinal mucosa from the inflammatory damage that causes villous atrophy and crypt hyperplasia.[6][7]

A recent study has also suggested that the inhibition of TG2 by this compound may occur at the luminal side of the villous epithelium, even before the gliadin peptides enter the lamina propria, as the this compound-TG2 complex was found to accumulate in the villous enterocytes.[8][9][10][11]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow for its evaluation.

vilagletistat_mechanism cluster_lumen Intestinal Lumen cluster_epithelium Intestinal Epithelium Gluten Gluten Gliadin Gliadin Peptides Gluten->Gliadin Digestion Gliadin_in Gliadin Peptides TG2 Transglutaminase 2 (TG2) Gliadin_in->TG2 Deamidated_Gliadin Deamidated Gliadin Peptides TG2->Deamidated_Gliadin Deamidation This compound This compound (ZED1227) This compound->TG2 Inhibition APC Antigen-Presenting Cell (APC) (HLA-DQ2/8) Deamidated_Gliadin->APC Presentation T_Cell Gluten-Specific CD4+ T-Cell APC->T_Cell Activation Inflammation Inflammation & Villous Atrophy T_Cell->Inflammation

Figure 1: Mechanism of Action of this compound in Celiac Disease.

experimental_workflow cluster_clinical_trial Clinical Trial Protocol cluster_analysis Biopsy Analysis Patient_Recruitment Patient Recruitment (Biopsy-confirmed celiac disease on GFD) Baseline_Biopsy Baseline Duodenal Biopsy Patient_Recruitment->Baseline_Biopsy Randomization Randomization Baseline_Biopsy->Randomization Treatment_Groups Treatment Groups (Placebo, 10mg, 50mg, 100mg this compound) Randomization->Treatment_Groups Gluten_Challenge 6-Week Gluten Challenge (3g/day) Treatment_Groups->Gluten_Challenge End_of_Treatment_Biopsy End-of-Treatment Duodenal Biopsy Gluten_Challenge->End_of_Treatment_Biopsy Histology Histological Analysis (Vh:Cd Ratio, IEL Density) End_of_Treatment_Biopsy->Histology Transcriptomics Transcriptomic Analysis (RNA-Seq) End_of_Treatment_Biopsy->Transcriptomics Immunofluorescence Immunofluorescence (ZED1227-TG2 Complex) End_of_Treatment_Biopsy->Immunofluorescence

Figure 2: Experimental Workflow for a Phase 2a Clinical Trial of this compound.

Quantitative Data from Clinical Trials

A pivotal phase 2a, double-blind, placebo-controlled, proof-of-concept trial evaluated the efficacy of this compound in adults with well-controlled celiac disease undergoing a 6-week gluten challenge. The primary endpoint was the attenuation of gluten-induced mucosal damage, measured by the change in the ratio of villus height to crypt depth (Vh:Cd).[6]

ParameterPlacebo (n=30)This compound 10 mg (n=35)This compound 50 mg (n=39)This compound 100 mg (n=38)
Change in Mean Vh:Cd Ratio (from baseline)
Estimated Difference from Placebo (95% CI)-0.44 (0.15 to 0.73)0.49 (0.20 to 0.77)0.48 (0.20 to 0.77)
P-value vs. Placebo-0.001<0.001<0.001
Change in Intraepithelial Lymphocyte (IEL) Density (cells/100 epithelial cells)
Estimated Difference from Placebo (95% CI)--2.7 (-7.6 to 2.2)-4.2 (-8.9 to 0.6)-9.6 (-14.4 to -4.8)

Table 1: Primary and a Key Secondary Endpoint from the Phase 2a Clinical Trial of this compound. [6]

Detailed Experimental Protocols

Phase 2a Clinical Trial Design
  • Study Population: Adults with biopsy-confirmed celiac disease, well-controlled on a gluten-free diet for at least one year.[10]

  • Intervention: Participants were randomized to receive placebo or one of three doses of this compound (10 mg, 50 mg, or 100 mg) orally once daily.[6]

  • Gluten Challenge: All participants underwent a daily gluten challenge of 3 grams for 6 weeks.[6][7]

  • Biopsies: Duodenal biopsies were obtained at baseline and at the end of the 6-week treatment period.[6]

Histological Analysis
  • Tissue Processing: Duodenal biopsies were fixed, embedded in paraffin, and sectioned. Slides were stained with hematoxylin and eosin.[12]

  • Quantitative Morphometry: The villus height and crypt depth were measured to calculate the Vh:Cd ratio. Intraepithelial lymphocytes were counted and expressed as cells per 100 epithelial cells.[12][13]

Transcriptomic Analysis
  • Sample Preparation: RNA was extracted from PAXgene-fixed, paraffin-embedded duodenal biopsies.[14]

  • Sequencing: Transcriptomic analysis was performed using next-generation RNA sequencing (RNA-Seq).[14]

  • Data Analysis: Differential gene expression analysis was conducted to compare changes in gene expression between treatment groups and placebo, particularly focusing on genes related to inflammation, immune response, and intestinal barrier function.[15][16]

Immunofluorescence for ZED1227-TG2 Complex
  • Antibodies: A specific monoclonal antibody (mab A083) that detects this compound when bound to the catalytic center of TG2 was used. Total TG2 was detected using monoclonal antibody CUB7402.[8]

  • Staining Protocol: Dual-color immunofluorescence staining was performed on duodenal biopsy sections. The ZED1227-TG2 complex was detected with a red fluorescent secondary antibody, and total TG2 with a green fluorescent secondary antibody.[8]

  • Imaging: Confocal microscopy was used for high-resolution imaging and to assess the co-localization of the ZED1227-TG2 complex with total TG2.[8]

In Vitro TG2 Activity Assay
  • Cell Models: Caco-2 cells and human intestinal epithelial organoids were used as in vitro models.[2][8]

  • Assay Principle: TG2 activity was quantified using a fluorometric assay based on the TG2-mediated cross-linking of a biotinylated substrate (e.g., 5-biotinamidopentylamine) to a protein substrate.[1][2] The incorporation of the biotinylated substrate is then detected using a streptavidin-conjugated fluorescent probe.

Conclusion

This compound's mechanism of action, centered on the specific and potent inhibition of transglutaminase 2, offers a targeted therapeutic approach for celiac disease. By preventing the initial deamidation of gluten peptides, this compound effectively attenuates the downstream immune cascade that leads to intestinal damage. Robust quantitative data from a phase 2a clinical trial demonstrates its ability to protect the duodenal mucosa from gluten-induced injury. The detailed experimental protocols outlined provide a framework for the continued investigation and development of this promising drug candidate. This compound holds the potential to become a valuable adjunct to a gluten-free diet, improving the quality of life and clinical outcomes for individuals with celiac disease.

References

ZED-1227 as a transglutaminase 2 inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on ZED-1227 as a Transglutaminase 2 Inhibitor

Executive Summary

Celiac disease is a chronic autoimmune disorder triggered by dietary gluten in genetically predisposed individuals. A key pathogenic driver is the enzyme tissue transglutaminase 2 (TG2), which deamidates gluten peptides, increasing their immunogenicity and initiating a T-cell mediated inflammatory cascade that leads to intestinal mucosal damage. ZED-1227 is a first-in-class, orally administered, small molecule inhibitor of TG2. It is designed to act locally in the small intestine to prevent the modification of gluten peptides, thereby blocking the initial step in the autoimmune reaction. This technical guide provides a comprehensive overview of ZED-1227, detailing its mechanism of action, summarizing key preclinical and clinical data, and outlining the experimental protocols used in its evaluation.

The Role of Transglutaminase 2 (TG2) in Celiac Disease Pathogenesis

In individuals with celiac disease, the ingestion of gluten leads to an inflammatory response in the small intestine. TG2, a calcium-dependent enzyme, is a critical player in this process.[1][2][3] Under normal physiological conditions, TG2 in the intestinal mucosa is largely inactive.[1][4] However, in the context of celiac disease, it becomes activated and catalyzes two principal reactions:

  • Deamidation: TG2 converts specific glutamine residues in gluten peptides into glutamic acid.[5][6] This modification imparts a negative charge, significantly increasing the binding affinity of these peptides to the disease-associated Human Leukocyte Antigen (HLA) DQ2 or DQ8 molecules on antigen-presenting cells (APCs).[4][5][6]

  • Cross-linking: TG2 can form stable isopeptide bonds between gluten peptides or cross-link gluten peptides to itself and other proteins.[1][6] The formation of TG2-gluten complexes is believed to be a key event in breaking self-tolerance and triggering the production of the highly specific anti-TG2 autoantibodies that are a hallmark of the disease.[2]

This TG2-mediated modification of gluten is an essential upstream event that initiates the adaptive immune response, leading to T-cell activation, cytokine release (notably interferon-γ), inflammation, and ultimately, the characteristic histological changes of celiac disease, including villous atrophy and crypt hyperplasia.[1][4][5]

cluster_epithelium Lamina Propria Gluten Dietary Gluten Gliadin Gliadin Peptides (Proline/Glutamine-rich) Gluten->Gliadin TG2 Active TG2 Gliadin->TG2 Enters Lamina Propria DeamidatedGliadin Deamidated Gliadin Peptides TG2->DeamidatedGliadin Deamidation APC APC (HLA-DQ2/8) DeamidatedGliadin->APC Binds with High Affinity TCell CD4+ T-Cell APC->TCell Presents Antigen Inflammation Inflammation & Villous Atrophy TCell->Inflammation Cytokine Release (e.g., IFN-γ)

Caption: Pathogenesis of Celiac Disease Highlighting the Central Role of TG2.

ZED-1227: Profile of a TG2 Inhibitor

ZED-1227 is a peptidomimetic small molecule designed as a selective, irreversible inhibitor of TG2.[3][6] Its structure includes a peptidomimetic backbone that provides affinity and guides a Michael acceptor "warhead" into the catalytic center of active TG2.[3]

Mechanism of Action

ZED-1227 functions by forming a stable, covalent bond with the cysteine residue (Cys277) in the catalytic triad of the TG2 active site.[3][6] This action is highly specific to the active, calcium-bound conformation of the enzyme.[6] The majority of intracellular TG2 exists in an inactive, GTP-bound state and is therefore not targeted by ZED-1227, which enhances the safety profile of the compound.[6] By irreversibly inactivating TG2 in the intestinal mucosa, ZED-1227 prevents the deamidation of gluten peptides, thereby blocking the initial trigger of the inflammatory cascade.[6][7] Preclinical and clinical studies have shown that orally administered ZED-1227 accumulates in the villous enterocytes, with the highest concentration of the ZED-1227-TG2 complex observed at the luminal epithelial brush border, the first point of contact with dietary gluten.[8][9][10]

cluster_pathway ZED-1227 Mechanism of Action cluster_inhibition cluster_outcome Therapeutic Outcome ZED1227 Oral ZED-1227 TG2_active Active TG2 (in Small Intestine) ZED1227->TG2_active Selective, Irreversible Binding to Active Site (Cys277) TG2_inactive Inactive TG2-ZED1227 Complex Gliadin Gliadin Peptides Deamidation_blocked Deamidation of Gliadin Blocked Gliadin->Deamidation_blocked Cannot be modified Immune_Activation No T-Cell Activation Deamidation_blocked->Immune_Activation Prevents HLA-DQ2/8 Binding Mucosal_Protection Prevention of Mucosal Damage & Inflammation Immune_Activation->Mucosal_Protection

Caption: Mechanism of Action of ZED-1227 as a TG2 Inhibitor.
Table 1: Key Features of ZED-1227
Compound Type Small molecule, peptidomimetic[3]
Target Tissue Transglutaminase 2 (TG2)[6]
Mechanism Irreversible, covalent inhibitor of the active site Cys277[3][6]
Selectivity Binds to the active, Ca2+-bound conformation of TG2[6]
Administration Oral[11]
Site of Action Primarily local within the small intestinal mucosa[8][9]
Therapeutic Goal Prevention of gluten-induced mucosal injury in celiac disease[6][11]

Clinical Development and Efficacy

ZED-1227 has undergone several clinical trials to evaluate its safety, tolerability, and efficacy.

Phase 1 Studies

Phase 1 trials involving over 100 healthy volunteers demonstrated that ZED-1227 was safe and well-tolerated with single doses up to 500 mg.[6]

Phase 2a Proof-of-Concept Study (CEC3/CEL)

A pivotal Phase 2a, randomized, double-blind, placebo-controlled trial was conducted to assess the efficacy of ZED-1227 in protecting against a gluten challenge.[11][12] Adult patients with well-controlled celiac disease on a gluten-free diet were enrolled and underwent a 6-week challenge with 3g of gluten daily.[6][13] Patients were randomized to receive placebo or one of three doses of ZED-1227 (10 mg, 50 mg, or 100 mg) daily.[11][12]

The primary endpoint was the attenuation of gluten-induced duodenal mucosal damage, measured by the change in the villous height to crypt depth (Vh:Cd) ratio from baseline to week 6.[11][12] All three doses of ZED-1227 met the primary endpoint, showing a statistically significant protection of the duodenal mucosa compared to placebo.[11][14]

Table 2: Summary of Phase 2a Clinical Trial Primary Endpoint Results
Treatment Group Placebo ZED-1227 (10 mg) ZED-1227 (50 mg) ZED-1227 (100 mg)
Patients Analyzed (n) 30353938
Estimated Change in Vh:Cd Ratio from Baseline -0.61 (approx.)[13]-0.17 (approx.)[13]-0.12 (approx.)[13]-0.13 (approx.)[13]
Difference from Placebo in Vh:Cd Ratio Change N/A0.440.490.48
95% Confidence Interval N/A0.15 to 0.730.20 to 0.770.20 to 0.77
P-value vs. Placebo N/A0.001<0.001<0.001
Data sourced from the NEJM publication by Schuppan et al., 2021.[11][12][14]

Secondary endpoints, including patient-reported outcomes (Celiac Symptom Index, Celiac Disease Questionnaire), also showed significant improvement in the ZED-1227 groups compared to a decline in quality of life in the placebo group.[11][13] Furthermore, molecular analysis of intestinal biopsies revealed that ZED-1227 prevented the gluten-induced gene expression changes associated with inflammation and loss of nutrient absorption functions.[15][16]

Phase 2b Studies

Following the successful proof-of-concept study, a Phase 2b "real-life" trial was initiated to evaluate ZED-1227 in patients who experience persistent symptoms despite being on a gluten-free diet, without an explicit gluten challenge.[6][17] Results from one such study suggested a lack of benefit on symptoms in this setting.[18] However, another Phase 2b study that includes a gluten challenge is reportedly ongoing, aiming to further confirm the protective effect of the drug.[18]

cluster_treatment 6-Week Treatment Period start Patients with Celiac Disease (Well-controlled on GFD) randomization Randomization (N≈160) start->randomization placebo Placebo + 3g Gluten/day randomization->placebo n≈40 zed10 10mg ZED-1227 + 3g Gluten/day randomization->zed10 n≈41 zed50 50mg ZED-1227 + 3g Gluten/day randomization->zed50 n≈41 zed100 100mg ZED-1227 + 3g Gluten/day randomization->zed100 n≈41 endpoint Primary Endpoint Analysis: Change in Villous Height to Crypt Depth (Vh:Cd) Ratio placebo->endpoint zed10->endpoint zed50->endpoint zed100->endpoint

Caption: Workflow of the ZED-1227 Phase 2a Proof-of-Concept Clinical Trial.

Key Experimental Methodologies

Protocol: Quantification of Intestinal Mucosal Damage (Vh:Cd Ratio)

This method is the gold standard for assessing histological changes in celiac disease clinical trials.[13]

  • 1. Sample Collection: Duodenal biopsies are obtained from the distal duodenum via upper endoscopy at baseline and after the treatment period.

  • 2. Tissue Processing: Biopsy samples are immediately fixed in formalin, embedded in paraffin, and sectioned at a thickness of 4-5 µm.

  • 3. Staining: Sections are stained with hematoxylin and eosin (H&E) for structural analysis.[19][20]

  • 4. Image Acquisition: Stained sections are viewed under a light microscope, and digital images of well-oriented crypt-villus units are captured at appropriate magnification (e.g., 100x).[19]

  • 5. Morphometric Analysis: Using calibrated image analysis software (e.g., ImageJ), the following measurements are taken:[21]

    • Villous Height (Vh): Measured from the tip of the villus to the junction of the villus and crypt.

    • Crypt Depth (Cd): Measured from the base of the crypt to the level of the crypt-villus junction.[21]

  • 6. Calculation: The Vh:Cd ratio is calculated for multiple (e.g., 10) well-oriented villi and crypts per biopsy, and the average ratio is determined for each patient sample.[19] A decrease in the Vh:Cd ratio indicates mucosal damage (villous atrophy and crypt hyperplasia).[13]

Protocol: In Vitro TG2 Inhibition Assay

This assay quantifies the ability of a compound to inhibit the enzymatic activity of TG2.

  • 1. Reagents:

    • Recombinant human TG2 (rhTG2).

    • Assay Buffer (e.g., 50 mM MOPS, 7.5 mM CaCl2, pH 6.9).[22]

    • Substrate: A TG2 substrate such as 5-biotin pentylamine (5BP) or a fluorometric/chromogenic substrate.[9][22][23]

    • Inhibitor: ZED-1227 or other test compounds at various concentrations.

    • Detection Reagent: Streptavidin-conjugated horseradish peroxidase (HRP) for 5BP, or a plate reader for fluorometric/chromogenic substrates.

  • 2. Procedure (example with 5BP on a cell monolayer):

    • Culture Caco-2 cells and stimulate with IFN-γ (1000 IU/mL) for 48 hours to induce TG2 expression.[24]

    • Wash cells with PBS and incubate with a solution containing the 5BP substrate and varying concentrations of the inhibitor (e.g., ZED-1227) for 3 hours at 37°C.[24]

    • Wash cells to remove unbound substrate and fix with 4% paraformaldehyde.

    • Block with 5% BSA and then incubate with a streptavidin-HRP conjugate.

    • Add a suitable HRP substrate (e.g., TMB) and measure the resulting signal photometrically.

  • 3. Analysis: The reduction in signal in the presence of the inhibitor, compared to a control without the inhibitor, indicates the degree of TG2 inhibition. IC50 values can be calculated from the dose-response curve.

Protocol: Serological Analysis (Anti-tTG IgA ELISA)

Enzyme-linked immunosorbent assays (ELISAs) are used to detect and quantify the characteristic autoantibodies in celiac disease.

  • 1. Principle: The assay uses recombinant human TG2 as the antigen to capture anti-TG2 antibodies from patient serum or plasma.[25][26]

  • 2. Procedure:

    • Microplate wells are pre-coated with recombinant human TG2.[26][27]

    • Patient serum/plasma samples, along with calibrators and controls, are diluted in sample buffer and added to the wells. Anti-TG2 antibodies, if present, bind to the immobilized antigen.

    • After incubation and washing to remove unbound components, an enzyme-conjugated secondary antibody (e.g., anti-human IgA-HRP) is added, which binds to the captured autoantibodies.[25][27]

    • Following another incubation and wash step, a chromogenic substrate (e.g., TMB) is added. The enzyme converts the substrate, producing a colored product.[25][26]

    • A stop solution is added, and the absorbance is measured at 450 nm.

  • 3. Analysis: The intensity of the color is directly proportional to the concentration of anti-TG2 IgA antibodies in the sample. A standard curve generated from the calibrators allows for quantitative determination of antibody levels.[25]

Conclusion and Future Directions

ZED-1227 represents a significant advancement in the development of non-dietary therapies for celiac disease. By directly targeting TG2, the enzyme at the origin of the pathogenic immune response, it offers a highly specific therapeutic approach.[6] The robust results from the Phase 2a clinical trial, demonstrating significant protection against gluten-induced mucosal injury, have validated TG2 as a druggable target in celiac disease.[6][11] While the gluten-free diet remains the cornerstone of management, ZED-1227 holds promise as an adjunct therapy to protect patients from inadvertent gluten exposure, potentially improving quality of life and mitigating the risks associated with incomplete mucosal healing.[7][13] Further research from ongoing and future clinical trials will be crucial to fully define its long-term efficacy, safety, and role in the clinical management of celiac disease.[6][16]

References

Methodological & Application

Application Notes and Protocols for Vilagletistat (ZED-1227) in TG2 Inhibition Assays

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Transglutaminase 2 (TG2), a calcium-dependent enzyme, is implicated in a variety of cellular processes through its ability to catalyze the post-translational modification of proteins.[1][2] A key function is the formation of stable isopeptide bonds between glutamine and lysine residues.[2][3] In the context of Celiac Disease, TG2 plays a pivotal pathogenic role by deamidating dietary gliadin peptides. This modification increases the peptides' affinity for HLA-DQ2 or -DQ8 molecules on antigen-presenting cells, triggering an inflammatory T-cell response and subsequent intestinal damage.[4][5][6]

Vilagletistat, also known as ZED-1227, is a potent and specific, orally active inhibitor of transglutaminase 2.[7] It is designed for the treatment of Celiac Disease by blocking the initial enzymatic steps that lead to the autoimmune response.[6][8] this compound acts as an irreversible inhibitor, forming a covalent bond with the active site cysteine (Cys277) in the catalytic center of TG2.[6][8] These application notes provide an overview of this compound's inhibitory activity and detailed protocols for its characterization using common in vitro assays.

This compound (ZED-1227) Inhibitory Activity

This compound demonstrates high potency for human TG2 and significant selectivity over other transglutaminase isoenzymes, a crucial feature for minimizing off-target effects. Notably, it shows weak inhibition of Factor XIII, which is essential for blood coagulation.[6]

Transglutaminase IsoenzymeIC50 (nM)
Human TG2 45 [7]
Human TG1>100,000
Human TG311,000
Human TG61,400
Human Factor XIIIa>100,000
Data sourced from in vitro fluorescent transamidation assays.[6]

Signaling Pathway & Mechanism of Action

The following diagrams illustrate the role of TG2 in Celiac Disease pathogenesis and the mechanism by which this compound inhibits its activity.

celiac_pathway cluster_lumen Intestinal Lumen cluster_epithelium Epithelium / Lamina Propria Gluten Dietary Gluten Gliadin Gliadin Peptides Gluten->Gliadin Digestion TG2 Active TG2 Gliadin->TG2 DGP Deamidated Gliadin Peptides (DGP) TG2->DGP Deamidation APC Antigen Presenting Cell (HLA-DQ2/8) DGP->APC Binds with high affinity TCell CD4+ T-Cell APC->TCell Presents Antigen Inflammation Inflammation & Intestinal Damage TCell->Inflammation Activates This compound This compound (ZED-1227) This compound->TG2 Inhibits

Caption: Role of TG2 in Celiac Disease and the inhibitory action of this compound.

inhibition_mechanism cluster_enzyme TG2 Active Site cluster_result Result Enzyme_Inactive TG2 (Inactive) Enzyme_Active TG2 (Active) - Cys277-SH Enzyme_Inactive->Enzyme_Active Ca²⁺ activation Covalent_Complex Irreversible Covalent Complex TG2-S-Vilagletistat Enzyme_Active->Covalent_Complex Michael Addition (Covalent Bond Formation) This compound This compound (Michael Acceptor) This compound->Covalent_Complex

Caption: Mechanism of irreversible covalent inhibition of TG2 by this compound.

Experimental Protocols

Herein are detailed protocols for assessing the inhibitory activity of this compound against TG2 in vitro.

Protocol 1: Fluorescent Transamidation Assay

This assay measures the incorporation of a fluorescent amine donor (dansylcadaverine) into a glutamine-containing protein substrate (N,N-dimethylcasein), which results in an increase in fluorescence. It is a robust method for determining IC50 values.[6][9]

Workflow Diagram

fluorescent_assay_workflow start Start prep_inhibitor Prepare this compound Serial Dilutions start->prep_inhibitor prep_reagents Prepare Assay Buffer & Master Mix start->prep_reagents add_inhibitor Add this compound to Microplate Wells prep_inhibitor->add_inhibitor add_mastermix Add Master Mix (Enzyme, Substrates) prep_reagents->add_mastermix add_inhibitor->add_mastermix incubate Incubate & Read Kinetics add_mastermix->incubate analyze Analyze Data (Calculate IC50) incubate->analyze end End analyze->end

Caption: Workflow for the fluorescent TG2 inhibition assay.

Materials:

  • Recombinant human TG2 (e.g., Zedira T022)

  • This compound (ZED-1227)

  • N,N-dimethylcasein (glutamine donor substrate)

  • Dansylcadaverine (amine donor substrate)

  • Assay Buffer: 47.5 mM Tris-HCl, 190 mM NaCl, 9.5 mM CaCl₂, 9.5 mM Glutathione, 2.4% (v/v) glycerol, pH 8.0

  • DMSO

  • 96-well black microplate

  • Fluorescence plate reader (λex = 330 nm, λem = 500 nm)

Procedure:

  • Inhibitor Preparation: Prepare a stock solution of this compound in 100% DMSO. Create a serial dilution series in a buffer containing 2% (v/v) DMSO to achieve the desired final concentrations.

  • Reaction Master Mix: Prepare a master mix in Assay Buffer containing dansylcadaverine (final concentration ~16 µM), N,N-dimethylcasein (final concentration ~3.8 µM), and recombinant human TG2 (final concentration ~0.8 µg/mL).

  • Assay Execution: a. Add 15 µL of the this compound serial dilutions (or 2% DMSO vehicle control) to triplicate wells of a 96-well black microplate. b. To initiate the reaction, add 285 µL of the Reaction Master Mix to each well.

  • Measurement: Immediately place the plate in a fluorescence reader pre-heated to 37°C. Monitor the fluorescence emission (λem = 500 nm) continuously for 30 minutes, with excitation at λex = 330 nm.

  • Data Analysis: a. Determine the initial reaction velocity (slope of the linear phase) for each concentration. b. Normalize the velocities to the vehicle control (0% inhibition) and a no-enzyme control (100% inhibition). c. Calculate the IC50 value by performing a non-linear regression analysis (log(inhibitor) vs. normalized response).

Protocol 2: Colorimetric ELISA-Based Activity Assay

This assay format is common in commercial kits and measures the incorporation of a biotinylated amine donor into a glutamine-rich protein (e.g., poly-D-lysine) coated on a microplate.[10] The incorporated biotin is then detected using streptavidin-HRP and a colorimetric substrate like TMB.

Materials:

  • 96-well plate pre-coated with a glutamine donor substrate (e.g., poly-D-lysine)

  • Recombinant human TG2

  • This compound (ZED-1227)

  • Biotinylated amine donor substrate (e.g., Biotin-TVQQEL peptide or biotin-pentylamine)

  • Assay/Reaction Buffer (typically contains Tris, CaCl₂, DTT)

  • Streptavidin-HRP conjugate

  • TMB substrate

  • Stop Solution (e.g., 2N H₂SO₄)

  • Wash Buffer (e.g., PBS with 0.05% Tween-20)

  • Microplate reader (absorbance at 450 nm)

Procedure:

  • Inhibitor Preparation: Prepare serial dilutions of this compound in Assay Buffer. Include a vehicle control (DMSO).

  • Reaction Setup: a. To each well of the coated plate, add the TG2 enzyme, the biotinylated substrate, and the this compound dilution (or vehicle). The final volume and concentrations should follow the kit manufacturer's or optimization guidelines. b. Incubate the plate at 37°C for a specified time (e.g., 60-120 minutes) to allow the enzymatic reaction to proceed.

  • Detection: a. Wash the plate 3-4 times with Wash Buffer to remove unbound reagents. b. Add diluted Streptavidin-HRP conjugate to each well and incubate at room temperature (e.g., 60 minutes). c. Wash the plate again 3-4 times with Wash Buffer. d. Add TMB substrate to each well and incubate in the dark until sufficient color develops (e.g., 15-30 minutes). e. Stop the reaction by adding Stop Solution.

  • Measurement: Read the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Calculate the percent inhibition for each this compound concentration relative to the vehicle control and determine the IC50 value using non-linear regression.

Protocol 3: Substrate Incorporation Assay in Cell Lysates

This protocol is used to assess TG2 activity and its inhibition within a more complex biological matrix, such as cell or tissue lysates.[3][11] It often uses 5-biotinamidopentylamine (5-BP) as the amine donor substrate.

Materials:

  • Cell or tissue lysates containing active TG2

  • This compound (ZED-1227)

  • 5-biotinamidopentylamine (5-BP)

  • Reaction Buffer (e.g., Tris-HCl with CaCl₂ and protease inhibitors)

  • Streptavidin-HRP

  • SDS-PAGE and Western blotting reagents

  • Bradford or BCA Protein Assay Kit

Procedure:

  • Lysate Preparation: a. Prepare cell or tissue lysates in a suitable lysis buffer on ice. b. Centrifuge to pellet debris and collect the supernatant. c. Determine the total protein concentration of the lysate.

  • Inhibition Step: a. Pre-incubate a fixed amount of lysate protein with serial dilutions of this compound (or vehicle control) for 15-30 minutes at room temperature.

  • Transglutaminase Reaction: a. Initiate the reaction by adding 5-BP (e.g., final concentration of 1-2 mM) and CaCl₂ (e.g., final concentration of 2-5 mM). b. Incubate the reaction mixture at 37°C for 60 minutes. c. Stop the reaction by adding EDTA-containing SDS-PAGE loading buffer and boiling for 5 minutes.

  • Detection by Western Blot: a. Separate the reaction products by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane. b. Block the membrane and then probe with Streptavidin-HRP to detect biotinylated proteins (i.e., proteins that have incorporated 5-BP). c. Develop the blot using a chemiluminescent substrate.

  • Data Analysis: Quantify the band intensities using densitometry. The reduction in the overall intensity of the biotinylated protein smear in the this compound-treated lanes compared to the vehicle control indicates TG2 inhibition. Calculate percent inhibition and estimate the IC50.

References

Application Note: Using Vilagletistat (ZED-1227) for Transglutaminase 2 (TG2) Inhibition in Intestinal Organoid Cultures

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Vilagletistat, also known as ZED-1227, is a potent, specific, and orally active inhibitor of tissue transglutaminase 2 (TG2).[1][2] TG2 is a multifaceted enzyme that, under pathological conditions like celiac disease (CeD), becomes a key driver of the inflammatory response. In CeD, TG2 deamidates dietary gluten peptides in the small intestine, a crucial step that increases their immunogenicity and leads to T-cell activation, inflammation, villous atrophy, and crypt hyperplasia.[3][4]

Intestinal organoids, often termed "mini-guts," are three-dimensional, self-organizing structures derived from Lgr5+ adult intestinal stem cells.[5] They recapitulate the cellular diversity and architecture of the native intestinal epithelium, containing stem cells, enterocytes, Paneth cells, and goblet cells.[5][6] This makes them a physiologically relevant in vitro model for studying intestinal biology, disease pathogenesis, and for testing therapeutic compounds.

This application note provides detailed protocols for using this compound in intestinal organoid cultures to investigate the role of TG2 and to model the effects of its inhibition in the context of celiac disease.

Signaling Pathway and Mechanism of Action

In celiac disease, ingested gluten is broken down into gliadin peptides. These peptides are substrates for TG2 in the intestinal lamina propria and on the luminal surface of enterocytes.[4] TG2 deamidates specific glutamine residues in gliadin, creating highly immunogenic epitopes that are presented to T-cells, initiating a damaging inflammatory cascade. This compound acts as an irreversible covalent inhibitor, targeting the enzyme's catalytic center to block this initial pathogenic step.[3]

cluster_0 Intestinal Lumen & Epithelium cluster_1 Lamina Propria Gluten Dietary Gluten Gliadin Gliadin Peptides Gluten->Gliadin Digestion Epithelium Intestinal Epithelium Gliadin->Epithelium Crosses Barrier TG2 Transglutaminase 2 (TG2) Gliadin->TG2 DeamidatedGliadin Deamidated Gliadin (Immunogenic) TG2->DeamidatedGliadin Deamidation This compound This compound (ZED-1227) This compound->TG2 Inhibits (Irreversible) APC Antigen Presenting Cell (APC) DeamidatedGliadin->APC Uptake TCell T-Cell APC->TCell Presents Antigen Inflammation Inflammation & Villous Atrophy TCell->Inflammation Activation

Caption: Mechanism of this compound in Celiac Disease Pathogenesis.

Data Presentation: this compound Properties and Recommended Concentrations

The following table summarizes key quantitative data for this compound for planning in vitro experiments.

ParameterValueReference
Target Transglutaminase 2 (TG2)[1]
Synonyms ZED-1227, ZED-101, TAK-227[1]
Molecular Formula C₂₆H₃₆N₆O₆[7]
Molecular Weight 528.6 g/mol [7]
IC₅₀ 45 nM[2]
Mechanism Covalent, Irreversible Inhibitor[3]
Recommended In Vitro Concentration (Non-toxic) 0.1 µM - 1.0 µM[2]
Solvent DMSO[2]

Experimental Protocols

Protocol 1: Establishment and Culture of Human Intestinal Organoids

This protocol outlines the standard procedure for isolating human intestinal crypts and establishing long-term 3D organoid cultures.

Materials:

  • Human intestinal biopsy tissue

  • Cold PBS (Ca/Mg free)

  • Gentle Cell Dissociation Reagent

  • Advanced DMEM/F12

  • Basement Membrane Matrix (e.g., Matrigel), growth factor reduced

  • 24-well tissue culture treated plate

  • Crypt Culture Medium:

    • Advanced DMEM/F12

    • 1x N2 supplement

    • 1x B27 supplement

    • 10 mM HEPES

    • 1x Penicillin-Streptomycin

    • 50 ng/mL human EGF

    • 100 ng/mL Noggin

    • 500 ng/mL human R-Spondin1

    • 10 µM Y-27632 (ROCK inhibitor, for initial plating)

    • 10 µM CHIR99021 (optional, for enhanced growth)[8]

Procedure:

  • Tissue Preparation: Wash intestinal biopsy tissue vigorously with 10 mL of ice-cold PBS to remove luminal contents. Repeat 3-5 times.

  • Crypt Isolation: Mince the tissue into small (~2-4 mm) pieces. Incubate in a gentle cell dissociation reagent (e.g., 2 mM EDTA in PBS) for 30-60 minutes on ice with gentle rocking to release the crypts from the underlying mesenchyme.

  • Crypt Collection: After incubation, vigorously pipette the solution up and down. Let the larger tissue fragments settle and collect the supernatant, which is enriched with crypts.

  • Centrifugation: Centrifuge the supernatant at 480 x g for 4 minutes at 4°C.[8] Discard the supernatant and wash the crypt pellet with 5 mL of cold basal medium (Advanced DMEM/F12).

  • Plating: Resuspend the crypt pellet in the required volume of ice-cold basement membrane matrix. A density of 200-1,000 crypts per 50 µL of matrix is recommended.[9]

  • Seeding: Plate 50 µL domes of the crypt-matrix suspension into the center of pre-warmed 24-well plate wells.

  • Polymerization: Invert the plate and incubate at 37°C for 10-15 minutes to allow the matrix to polymerize.[8]

  • Culture: Gently add 500 µL of pre-warmed Crypt Culture Medium (containing Y-27632) to each well. Culture at 37°C and 5% CO₂.

  • Maintenance: Replace the medium every 2-3 days with fresh medium (without Y-27632). Organoids should be passaged every 7-10 days by disrupting the matrix, breaking the organoids into fragments, and re-plating.

Protocol 2: Modeling TG2 Inhibition with this compound in Organoid Cultures

This protocol details the treatment of established intestinal organoids with a gluten challenge and this compound to assess its inhibitory function.

Materials:

  • Established intestinal organoid cultures (from Protocol 1)

  • Peptic-tryptic digest of gliadin (PT-gliadin)

  • This compound (ZED-1227), dissolved in DMSO

  • Organoid Culture Medium (from Protocol 1, without Y-27632)

  • Reagents for downstream analysis (e.g., fixatives, antibodies for immunofluorescence)

Procedure:

  • Organoid Preparation: Culture organoids until they are mature (typically 5-7 days post-passaging), showing well-formed crypt-like domains.

  • Treatment Groups: Prepare culture medium for the following experimental groups:

    • Vehicle Control: Medium + DMSO vehicle.

    • This compound Control: Medium + this compound (e.g., 1 µM).

    • Gliadin Challenge: Medium + PT-gliadin (e.g., 1 mg/mL).

    • This compound + Gliadin: Medium + this compound (pre-incubate for 1-2 hours) followed by the addition of PT-gliadin.

  • Pre-treatment: For the inhibition group, replace the existing medium with medium containing this compound and incubate for 1-2 hours at 37°C.

  • Challenge: For the gliadin-treated groups, add PT-gliadin to the appropriate wells.

  • Incubation: Incubate the organoids for the desired experimental duration (e.g., 24-48 hours).

  • Harvesting for Analysis:

    • For Immunofluorescence: Gently remove the medium and depolymerize the matrix using a cold cell recovery solution. Wash the organoids in PBS, fix with 4% paraformaldehyde, and proceed with standard whole-mount staining protocols.

    • For Biochemical Assays: Harvest organoids, lyse, and measure TG2 activity or specific protein markers via Western blot or ELISA.

Experimental Workflow Visualization

The following diagram illustrates the overall workflow for assessing this compound's efficacy in an intestinal organoid model.

cluster_0 Phase 1: Organoid Culture cluster_1 Phase 2: Treatment cluster_2 Phase 3: Analysis Crypts Isolate Crypts from Intestinal Biopsy Seed Seed Crypts in Basement Membrane Matrix Crypts->Seed Culture Culture & Expand Organoids (7-10 days) Seed->Culture Pretreat Pre-treat with this compound (1-2 hours) Culture->Pretreat Challenge Challenge with Gliadin (24-48 hours) Pretreat->Challenge Harvest Harvest Organoids Challenge->Harvest IF Immunofluorescence (TG2 activity, ZED1227 binding) Harvest->IF Biochem Biochemical Assays (e.g., Western Blot, ELISA) Harvest->Biochem

Caption: Experimental workflow for testing this compound in organoids.

Expected Results and Analysis

Studies have shown that after oral administration, this compound (ZED1227) accumulates in the villous enterocytes and co-localizes with TG2 and gliadin peptides at the luminal surface.[4] Using an antibody specific to the ZED1227-TG2 complex, researchers can visualize the drug's target engagement directly within the organoid structure via immunofluorescence.

A successful experiment should demonstrate that in the Gliadin Challenge group, there is evidence of TG2 activity (e.g., co-localization of TG2 and deamidated gliadin markers). In the This compound + Gliadin group, this activity should be significantly reduced or absent, providing functional evidence of TG2 inhibition within a complex, multi-cellular human epithelial model.[4] Analysis of inflammatory markers or changes in epithelial barrier integrity could serve as further functional readouts.

References

Application Notes and Protocols for Detecting TG2 Activity Inhibition by Vilagletistat using Immunohistochemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Transglutaminase 2 (TG2) is a calcium-dependent enzyme that catalyzes the post-translational modification of proteins. Its activity has been implicated in a variety of diseases, including celiac disease, fibrotic disorders, and cancer. Vilagletistat (formerly ZED-1227) is a specific, orally active, and irreversible inhibitor of TG2, making it a valuable tool for studying TG2 function and a promising therapeutic agent.[1]

These application notes provide detailed protocols for the detection of TG2 activity in tissue sections using immunohistochemistry (IHC) and for assessing the inhibitory effect of this compound. The primary method described is an in situ TG2 activity assay based on the incorporation of a biotinylated amine substrate, 5-biotinamidopentylamine (5-BP), into TG2 substrates within the tissue.

Principle of the Assay

Active TG2 covalently crosslinks the primary amine of 5-biotinamidopentylamine (5-BP) to glutamine residues in its protein substrates. The incorporated biotin can then be detected using streptavidin conjugated to a fluorescent probe or an enzyme for colorimetric detection. By comparing the signal intensity in tissue sections treated with and without this compound, the inhibitory effect of the compound on TG2 activity can be visualized and quantified.

Data Presentation

Quantitative Analysis of TG2 Activity Inhibition by this compound
Treatment GroupThis compound ConcentrationMean Fluorescence Intensity (Arbitrary Units)Standard DeviationPercent Inhibition (%)
Vehicle Control0 µM1500± 1200%
This compound1 µM950± 9036.7%
This compound10 µM450± 5570.0%
This compound100 µM180± 3088.0%

Note: The values presented are illustrative and serve as a template for presenting experimental data. Actual values will depend on the tissue type, experimental conditions, and imaging parameters.

Experimental Protocols

Protocol 1: In Situ TG2 Activity Assay using 5-Biotinamidopentylamine (5-BP)

This protocol describes the detection of TG2 activity in frozen tissue sections.

Materials:

  • Fresh frozen tissue sections (5-10 µm) on charged slides

  • 5-biotinamidopentylamine (5-BP)

  • This compound (ZED-1227)

  • Assay Buffer: 50 mM Tris-HCl, pH 7.5, 5 mM CaCl₂, 1 mM DTT

  • Wash Buffer: PBS with 0.05% Tween-20 (PBST)

  • Blocking Buffer: 1-3% BSA in PBST

  • Streptavidin-conjugated fluorophore (e.g., Streptavidin-Alexa Fluor 594)

  • DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining

  • Mounting medium

Procedure:

  • Tissue Section Preparation:

    • Cut fresh frozen tissue at 5-10 µm using a cryostat and mount on charged slides.

    • Allow sections to air dry for 30 minutes at room temperature.

  • Inhibitor Treatment (for inhibition studies):

    • Prepare working solutions of this compound in Assay Buffer at desired concentrations (e.g., 1 µM, 10 µM, 100 µM).

    • For the control group, use Assay Buffer with the vehicle (e.g., DMSO) at the same final concentration as the this compound-treated groups.

    • Pre-incubate the tissue sections with the this compound solutions or vehicle control for 30 minutes at 37°C in a humidified chamber.

  • TG2 Activity Reaction:

    • Prepare the reaction mixture containing 1 mM 5-BP in Assay Buffer.

    • If inhibitor was used, add this compound to the reaction mixture at the same concentration as the pre-incubation step.

    • Remove the pre-incubation solution and add the reaction mixture to the tissue sections.

    • Incubate for 1-2 hours at 37°C in a humidified chamber.

  • Stopping the Reaction and Washing:

    • Stop the reaction by washing the slides three times for 5 minutes each with PBST.

  • Blocking:

    • Incubate the sections with Blocking Buffer for 30-60 minutes at room temperature to reduce non-specific binding.

  • Detection of Incorporated 5-BP:

    • Dilute the streptavidin-conjugated fluorophore in Blocking Buffer according to the manufacturer's instructions.

    • Incubate the sections with the streptavidin solution for 1 hour at room temperature in the dark.

  • Washing and Counterstaining:

    • Wash the slides three times for 5 minutes each with PBST in the dark.

    • Incubate with DAPI solution for 5-10 minutes for nuclear counterstaining.

    • Wash once with PBST.

  • Mounting and Visualization:

    • Mount the coverslips using an appropriate mounting medium.

    • Visualize the fluorescence using a fluorescence microscope. Biotin-5-BP incorporation will be detected by the streptavidin-fluorophore conjugate, and nuclei will be stained by DAPI.

Protocol 2: Immunohistochemical Detection of this compound-TG2 Complex

This protocol allows for the direct visualization of this compound bound to TG2 in tissue sections, confirming target engagement. This requires a specific antibody that recognizes the this compound-TG2 complex.[2]

Materials:

  • Formalin-fixed, paraffin-embedded (FFPE) tissue sections from subjects treated with this compound.

  • Antibody specific for the this compound-TG2 complex.

  • Primary antibody against total TG2 (for co-localization).

  • Appropriate fluorescently labeled secondary antibodies.

  • Antigen retrieval solution (e.g., citrate buffer, pH 6.0).

  • Wash Buffer: PBS with 0.05% Tween-20 (PBST).

  • Blocking Buffer: 1-3% BSA and/or normal serum in PBST.

  • DAPI for nuclear counterstaining.

  • Mounting medium.

Procedure:

  • Deparaffinization and Rehydration:

    • Deparaffinize the FFPE sections in xylene and rehydrate through a graded series of ethanol to water.

  • Antigen Retrieval:

    • Perform heat-induced epitope retrieval using the appropriate antigen retrieval solution as recommended for the primary antibodies.

  • Blocking:

    • Incubate the sections with Blocking Buffer for 1 hour at room temperature.

  • Primary Antibody Incubation:

    • Incubate the sections with the primary antibody against the this compound-TG2 complex overnight at 4°C.

    • For co-localization studies, a cocktail of the this compound-TG2 complex antibody and the total TG2 antibody can be used if they are from different host species.

  • Washing:

    • Wash the slides three times for 5 minutes each with PBST.

  • Secondary Antibody Incubation:

    • Incubate with the appropriate fluorescently labeled secondary antibodies for 1 hour at room temperature in the dark.

  • Washing and Counterstaining:

    • Wash the slides three times for 5 minutes each with PBST in the dark.

    • Counterstain with DAPI.

  • Mounting and Visualization:

    • Mount the coverslips and visualize using a fluorescence or confocal microscope.

Visualizations

TG2_Activity_Inhibition_Pathway cluster_0 TG2 Catalytic Cycle cluster_1 Inhibition by this compound TG2_inactive Inactive TG2 (GTP-bound) TG2_active Active TG2 (Ca2+-bound) TG2_inactive->TG2_active Ca2+ Crosslinked_Product Cross-linked Product TG2_active->Crosslinked_Product Transamidation Substrate Protein Substrate (with Glutamine) Substrate->Crosslinked_Product Amine Primary Amine (e.g., Lysine or 5-BP) Amine->Crosslinked_Product This compound This compound (ZED-1227) Inhibited_Complex This compound-TG2 Covalent Complex This compound->Inhibited_Complex Irreversible Inhibition TG2_active_inhib->Inhibited_Complex

Caption: Signaling pathway of TG2 activation and irreversible inhibition by this compound.

IHC_Workflow_TG2_Activity start Start: Frozen Tissue Section inhibitor_step Pre-incubation: This compound or Vehicle start->inhibitor_step reaction_step TG2 Activity Reaction: + 5-Biotinamidopentylamine (5-BP) inhibitor_step->reaction_step wash1 Wash to Stop Reaction reaction_step->wash1 blocking Blocking (e.g., BSA) wash1->blocking detection Detection: Streptavidin-Fluorophore blocking->detection wash2 Wash detection->wash2 counterstain Counterstain: DAPI wash2->counterstain mount Mount and Visualize counterstain->mount

Caption: Experimental workflow for in situ TG2 activity detection using IHC.

References

Vilagletistat (ZED-1227) for Intestinal Inflammation: Application Notes and Protocols for Animal Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only

Introduction

Vilagletistat, also known as ZED-1227, is a potent and selective, orally available, irreversible inhibitor of the enzyme tissue transglutaminase 2 (TG2).[1] TG2 is a pleiotropic enzyme implicated in a variety of cellular processes, including inflammation, wound healing, and angiogenesis.[2] Its enzymatic activity, which includes deamidation and cross-linking of proteins, is particularly relevant in the pathogenesis of celiac disease, where it modifies gluten peptides, thereby increasing their immunogenicity.[2][3] While this compound's primary clinical development has focused on celiac disease, its role in modulating TG2 activity suggests potential therapeutic applications in other inflammatory conditions of the intestine.[4][5]

These application notes provide a summary of the available preclinical data on this compound in an animal model of intestinal inflammation and offer protocols to guide researchers in designing their own studies. It is important to note that, to date, published research has primarily utilized a polyinosinic:polycytidylic acid (poly(I:C))-induced model of intestinal inflammation rather than classical inflammatory bowel disease (IBD) models such as dextran sulfate sodium (DSS) or trinitrobenzene sulfonic acid (TNBS)-induced colitis. This may be due to findings suggesting that TG2 is not essential for the pathogenesis of acute DSS-induced colitis.

Mechanism of Action in Intestinal Inflammation

This compound forms a stable covalent bond with a cysteine residue in the catalytic center of active TG2, effectively blocking its enzymatic functions.[2] The anti-inflammatory effects of this compound in the intestine are believed to stem from the inhibition of several TG2-mediated processes:

  • NF-κB Pathway Modulation: TG2 can activate the NF-κB pathway, a central regulator of inflammation, by crosslinking the NF-κB inhibitor IκB-α. This leads to the expression of pro-inflammatory cytokines. By inhibiting TG2, this compound can potentially suppress this activation cascade.

  • STAT1-TGM2-VEGFR2 Axis in Angiogenesis: Recent studies suggest a role for TG2 in pathological angiogenesis associated with IBD. The proposed pathway involves STAT1-mediated upregulation of TG2, which then interacts with Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) to promote angiogenesis, a key feature of chronic inflammation. Inhibition of TG2 could disrupt this process.

Signaling Pathway Diagrams

TG2_NFkB_Pathway cluster_cell Intestinal Epithelial Cell Inflammatory_Stimulus Inflammatory Stimulus (e.g., Poly(I:C)) TG2_active TG2 (active) Inflammatory_Stimulus->TG2_active Upregulates & Activates TG2_inactive TG2 (inactive) IkB IκB-α TG2_active->IkB Crosslinks & Promotes Degradation NFkB NF-κB Nucleus Nucleus NFkB->Nucleus Translocates to NFkB_IkB IκB-α / NF-κB (inactive complex) NFkB_IkB->NFkB Releases Pro_inflammatory_Genes Pro-inflammatory Gene Transcription (TNF-α, IL-6) Nucleus->Pro_inflammatory_Genes This compound This compound (ZED-1227) This compound->TG2_active Inhibits

Caption: this compound inhibits TG2, preventing NF-κB activation.

TG2_Angiogenesis_Pathway cluster_cell Endothelial Cell Inflammation Chronic Inflammatory Environment (IBD) STAT1 STAT1 Inflammation->STAT1 Activates TG2 TG2 STAT1->TG2 Promotes Expression VEGFR2 VEGFR2 TG2->VEGFR2 Interacts with pVEGFR2 pVEGFR2 (Tyr1059, Tyr1214) VEGFR2->pVEGFR2 Promotes Phosphorylation Angiogenesis Angiogenesis (Migration, Tube Formation) pVEGFR2->Angiogenesis This compound This compound (ZED-1227) This compound->TG2 Inhibits

Caption: this compound blocks the pro-angiogenic STAT1-TG2-VEGFR2 axis.

Animal Model and Dosage Data

The most relevant preclinical model for which data on this compound is available is the poly(I:C)-induced intestinal inflammation model in mice. Poly(I:C) is a synthetic analog of double-stranded RNA that triggers a potent innate immune response.

Animal ModelCompoundDosageRoute of AdministrationKey Outcomes
Poly(I:C)-induced intestinal inflammation in BALB/c miceThis compound (ZED-1227)5 mg/kgOral gavage (i.g.)Inhibited TG2 activity in the small intestinal mucosa; Subdued intestinal inflammation.[1][4]
Poly(I:C) (inducer)40 mg/kgIntraperitoneal (i.p.)Induces intestinal inflammation and upregulates TG2 activity.[1][4]

Note: One abstract mentions the testing of "3 single escalating doses" of ZED-1227 by oral gavage in this model, but the specific dosages were not detailed in the available literature. The 5 mg/kg dose is the only specific dose cited in available documentation.[1][4]

Experimental Protocols

Protocol 1: Poly(I:C)-Induced Acute Intestinal Inflammation in Mice

This protocol describes the induction of acute intestinal inflammation using poly(I:C) and the administration of this compound to assess its therapeutic potential.

Materials:

  • This compound (ZED-1227)

  • Polyinosinic:polycytidylic acid (poly(I:C))

  • Sterile, endotoxin-free phosphate-buffered saline (PBS) or saline

  • Vehicle for this compound (e.g., 0.5% carboxymethylcellulose)

  • 8-10 week old BALB/c mice

  • Oral gavage needles

  • Syringes and needles for intraperitoneal injection

Experimental Workflow:

PolyIC_Workflow Acclimatize 1. Acclimatize Mice (1 week) Group 2. Randomize into Groups (n=5-10 per group) - Vehicle Control - Poly(I:C) + Vehicle - Poly(I:C) + ZED-1227 Acclimatize->Group Dose_ZED 3. Administer ZED-1227 (e.g., 5 mg/kg) or Vehicle (Oral Gavage) Group->Dose_ZED Induce 4. Induce Inflammation Administer Poly(I:C) (40 mg/kg) or Saline (i.p.) Dose_ZED->Induce Administer at the same time as Poly(I:C) Monitor 5. Monitor & Sacrifice (2-4 hours post-induction) Induce->Monitor Collect 6. Sample Collection - Small intestine, Colon - Blood Monitor->Collect Analyze 7. Endpoint Analysis - TG2 Activity Assay - Histopathology (H&E) - Cytokine Analysis (ELISA/qPCR) - Immunohistochemistry Collect->Analyze

Caption: Workflow for this compound efficacy testing in a poly(I:C) model.

Procedure:

  • Acclimatization: Acclimatize male BALB/c mice (8-10 weeks old) for at least one week under standard laboratory conditions.

  • Preparation of Reagents:

    • Dissolve poly(I:C) in sterile PBS to the desired concentration (e.g., 4 mg/mL for a 10 mL/kg injection volume).

    • Prepare this compound (ZED-1227) in the chosen vehicle. For oral gavage, a suspension in 0.5% carboxymethylcellulose (CMC) is common. For a 5 mg/kg dose, this might be a 0.5 mg/mL solution for a 10 mL/kg gavage volume. Sonication may be required to achieve a uniform suspension.

  • Grouping and Dosing:

    • Randomly assign mice to experimental groups (e.g., Vehicle Control, Poly(I:C) + Vehicle, Poly(I:C) + ZED-1227).

    • Administer this compound (5 mg/kg) or vehicle by oral gavage.

    • At the same time, administer poly(I:C) (40 mg/kg) or sterile saline by intraperitoneal (i.p.) injection.[4]

  • Monitoring and Sacrifice:

    • The inflammatory response and TG2 activation are rapid, occurring within 2-4 hours post-poly(I:C) administration.[4]

    • Sacrifice mice 2 to 4 hours after injections.

  • Sample Collection and Analysis:

    • Tissue Collection: Immediately collect sections of the small intestine (duodenum, jejunum, ileum) and colon. Fix portions in 10% neutral buffered formalin for histology and snap-freeze other sections in liquid nitrogen for biochemical assays.

    • Histopathology: Process formalin-fixed tissues for paraffin embedding, sectioning, and Hematoxylin and Eosin (H&E) staining to assess mucosal injury, inflammatory cell infiltration, and villous atrophy.

    • TG2 Activity Assay: Measure TG2 activity in intestinal tissue homogenates using a fluorescent or colorimetric assay, such as the incorporation of 5-biotinylamide pentylamine (5-BP) into proteins.

    • Cytokine Analysis: Measure levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IFN-γ) in tissue homogenates using ELISA or quantify their mRNA expression using RT-qPCR.

Concluding Remarks

This compound (ZED-1227) has demonstrated efficacy in reducing TG2 activity and inflammation in a poly(I:C)-induced mouse model of acute intestinal inflammation.[1][4] Its mechanism of action, targeting a key enzyme in inflammatory and angiogenic pathways, makes it a compound of interest for intestinal inflammatory diseases. However, researchers should be aware of the limited availability of data in chronic IBD models. The protocols and data presented here serve as a starting point for further investigation into the therapeutic potential of this compound in this field. Dose-response studies and testing in alternative models, such as TNBS or T-cell transfer colitis, would be necessary to fully elucidate its efficacy and translational potential for human IBD.

References

Application Notes and Protocols: Assessing Intestinal Permeability Following Vilagletistat Treatment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vilagletistat (formerly known as ZED-1227) is a first-in-class, orally available, selective inhibitor of tissue transglutaminase 2 (TG2).[1][2] In celiac disease, TG2 is a key enzyme responsible for the deamidation of gluten peptides in the small intestine. This modification increases the immunogenicity of gluten, triggering an inflammatory cascade that leads to damage of the intestinal mucosa, including villous atrophy and increased intestinal permeability.[1][2][3] By blocking TG2, this compound aims to prevent the initial step in this pathological process, thereby attenuating intestinal inflammation and restoring the integrity of the intestinal barrier.[4][5]

These application notes provide a comprehensive overview of established techniques and detailed protocols for assessing intestinal permeability in preclinical and clinical studies evaluating the efficacy of this compound.

Signaling Pathway Modulated by this compound

This compound directly targets and inhibits the enzymatic activity of tissue transglutaminase 2 (TG2). In the context of celiac disease, this intervention prevents the deamidation of gliadin peptides, a critical step in the activation of the adaptive immune response that leads to intestinal damage.

Vilagletistat_Pathway cluster_lumen Intestinal Lumen cluster_epithelium Intestinal Epithelium cluster_lamina_propria Lamina Propria Gluten Gluten Gliadin Gliadin Peptides Gluten->Gliadin Digestion EpithelialCell Epithelial Cell Gliadin->EpithelialCell Paracellular Transport TightJunctions Tight Junctions TG2 Tissue Transglutaminase 2 (TG2) DeamidatedGliadin Deamidated Gliadin TG2->DeamidatedGliadin Deamidation APC Antigen Presenting Cell (APC) DeamidatedGliadin->APC TCell T-Cell Activation APC->TCell Inflammation Inflammation & Mucosal Damage TCell->Inflammation Inflammation->TightJunctions Disruption This compound This compound This compound->TG2 Inhibition

Caption: this compound inhibits TG2, preventing gliadin deamidation and subsequent inflammation.

Recommended Techniques for Assessing Intestinal Permeability

A multi-faceted approach employing both in vitro and in vivo models is recommended to thoroughly evaluate the effects of this compound on intestinal permeability.

In Vitro Assessment: Caco-2 Cell Monolayer Assay

The Caco-2 cell line, a human colon adenocarcinoma cell line, differentiates into a polarized monolayer with tight junctions, mimicking the intestinal barrier.[6] This model is ideal for high-throughput screening and mechanistic studies.

  • Transepithelial Electrical Resistance (TEER): Measures the electrical resistance across the cell monolayer, providing a real-time, non-invasive assessment of tight junction integrity. An increase in TEER after this compound treatment in a disease model (e.g., gliadin challenge) would indicate improved barrier function.[7][8]

  • Paracellular Flux of Marker Molecules: Quantifies the passage of non-metabolizable, fluorescently-labeled molecules (e.g., FITC-dextran, Lucifer Yellow) across the cell monolayer. A decrease in the flux of these markers suggests a tightening of the paracellular pathway.[9]

Caco2_Workflow cluster_setup Assay Setup cluster_treatment Treatment cluster_assessment Permeability Assessment Seed Seed Caco-2 cells on Transwell inserts Differentiate Differentiate for ~21 days to form a monolayer Seed->Differentiate QC Verify monolayer integrity (TEER measurement) Differentiate->QC Pretreat Pre-treat with this compound or vehicle QC->Pretreat Challenge Challenge with inflammatory stimulus (e.g., PT-gliadin) Pretreat->Challenge Incubate Incubate for a defined period Challenge->Incubate MeasureTEER Measure TEER Incubate->MeasureTEER AddMarker Add fluorescent marker (e.g., FITC-dextran) to apical side Incubate->AddMarker MeasureTEER->AddMarker SampleBasolateral Sample basolateral medium over time AddMarker->SampleBasolateral Quantify Quantify fluorescence SampleBasolateral->Quantify

Caption: Workflow for assessing intestinal permeability in Caco-2 cell monolayers.

In Vivo Assessment: Animal Models

In vivo models are crucial for evaluating the therapeutic efficacy of this compound in a complex physiological environment.

  • Lactulose/Mannitol (L/M) Ratio Test: This is a widely used clinical and preclinical test.[10] Mannitol, a monosaccharide, is readily absorbed transcellularly, while lactulose, a disaccharide, primarily crosses the intestinal barrier paracellularly when permeability is increased. An elevated urinary L/M ratio indicates compromised barrier function. A reduction in this ratio following this compound treatment would suggest restoration of intestinal integrity.[1]

  • FITC-Dextran Permeability Assay: This method involves oral gavage of FITC-dextran, a fluorescently-labeled polysaccharide. The concentration of FITC-dextran that translocates into the bloodstream is then measured in serum or plasma samples. Lower systemic levels of FITC-dextran in this compound-treated animals would indicate reduced intestinal permeability.[11][12]

InVivo_Workflow cluster_animal_prep Animal Preparation cluster_assay_procedure Assay Procedure cluster_analysis Analysis Induce Induce intestinal permeability model (e.g., gluten-sensitive mice) Treat Treat with this compound or vehicle for a specified duration Induce->Treat Fast Fast animals overnight Treat->Fast Administer Administer permeability probes orally (Lactulose/Mannitol or FITC-dextran) Fast->Administer Collect Collect samples (Urine for L/M; Blood for FITC-dextran) Administer->Collect Analyze Analyze probe concentrations (HPLC for sugars; Fluorometry for FITC-dextran) Collect->Analyze Calculate Calculate L/M ratio or FITC-dextran concentration Analyze->Calculate Compare Compare treatment groups Calculate->Compare

Caption: General workflow for in vivo assessment of intestinal permeability.

Data Presentation

Quantitative data from these assays should be summarized in tables for clear comparison between treatment groups.

Table 1: In Vitro Intestinal Permeability Data

Treatment GroupTEER (Ω·cm²)Apparent Permeability (Papp) of FITC-dextran (cm/s)
Vehicle Control
This compound (Dose 1)
This compound (Dose 2)
This compound (Dose 3)
Positive Control
(e.g., Gliadin)

Table 2: In Vivo Intestinal Permeability Data

Treatment GroupUrinary Lactulose/Mannitol RatioSerum FITC-dextran (µg/mL)
Vehicle Control
This compound (Dose 1)
This compound (Dose 2)
This compound (Dose 3)
Disease Control

Experimental Protocols

Protocol 1: Caco-2 Cell Permeability Assay

Materials:

  • Caco-2 cells

  • Transwell® inserts (e.g., 0.4 µm pore size)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • This compound

  • Inflammatory stimulus (e.g., peptic-tryptic digested gliadin)

  • TEER meter (e.g., EVOM™)

  • FITC-dextran (4 kDa)

  • Lucifer Yellow

  • Assay buffer (e.g., Hanks' Balanced Salt Solution)

  • Fluorescence plate reader

Procedure:

  • Cell Culture: Seed Caco-2 cells onto Transwell® inserts at an appropriate density. Culture for 21 days to allow for differentiation and formation of a confluent monolayer.[9]

  • Monolayer Integrity Check: Measure the TEER of the monolayers. Only use inserts with TEER values above a pre-determined threshold (e.g., >250 Ω·cm²).[9]

  • Treatment:

    • Wash the monolayers with pre-warmed assay buffer.

    • Add fresh assay buffer containing the desired concentrations of this compound or vehicle to the apical and basolateral compartments. Incubate for a specified pre-treatment time.

    • Introduce the inflammatory stimulus (e.g., PT-gliadin) to the apical compartment.

  • TEER Measurement: At designated time points post-stimulus, measure the TEER of the monolayers.[13]

  • Paracellular Flux Assay:

    • Following the treatment period, replace the apical medium with a solution containing a fluorescent marker (e.g., 1 mg/mL FITC-dextran).[6]

    • At various time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral compartment.

    • Measure the fluorescence of the basolateral samples using a plate reader (Excitation/Emission ~490/520 nm for FITC-dextran).[14]

  • Data Analysis: Calculate the apparent permeability coefficient (Papp) for the fluorescent marker.

Protocol 2: In Vivo Lactulose/Mannitol Test

Materials:

  • Animal model of intestinal permeability

  • This compound

  • Lactulose and Mannitol solution (e.g., 5g lactulose and 2g mannitol in 100 mL water for human studies, adjust for animal weight)[10]

  • Metabolic cages for urine collection

  • High-Performance Liquid Chromatography (HPLC) system

Procedure:

  • Animal Treatment: Administer this compound or vehicle to the animals for the duration of the study.

  • Fasting: Fast the animals overnight (with free access to water) before the permeability test.[10]

  • Probe Administration: Administer the lactulose/mannitol solution via oral gavage.

  • Urine Collection: House the animals in metabolic cages and collect urine over a defined period (e.g., 6 hours).[10]

  • Sample Analysis: Measure the concentrations of lactulose and mannitol in the collected urine using HPLC.[10]

  • Data Analysis: Calculate the percentage of each sugar excreted and determine the lactulose to mannitol (L/M) ratio.[10]

Protocol 3: In Vivo FITC-Dextran Permeability Assay

Materials:

  • Animal model of intestinal permeability

  • This compound

  • FITC-dextran (4 kDa) solution (e.g., 80 mg/mL in sterile PBS)[11]

  • Gavage needles

  • Blood collection supplies (e.g., heparinized capillary tubes)

  • Fluorescence plate reader

Procedure:

  • Animal Treatment: Administer this compound or vehicle to the animals.

  • Fasting: Fast the animals for 4-6 hours prior to the assay.[11]

  • Baseline Blood Sample: Collect a small baseline blood sample.

  • Probe Administration: Administer the FITC-dextran solution via oral gavage (e.g., 150 µL per mouse).[11]

  • Blood Collection: At a specified time point post-gavage (e.g., 4 hours), collect a terminal blood sample.[11]

  • Plasma Preparation: Centrifuge the blood samples to obtain plasma.

  • Fluorescence Measurement: Dilute the plasma samples and measure the fluorescence intensity using a plate reader.[12]

  • Data Analysis: Generate a standard curve with known concentrations of FITC-dextran to quantify the concentration in the plasma samples.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Low Cell Permeability of Vilagletistat in Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the low cell permeability of Vilagletistat (also known as ZED-1227) in experimental settings.

Introduction to this compound and its Permeability

This compound is a potent, selective, and orally active irreversible inhibitor of tissue transglutaminase 2 (TG2)[1]. It forms a stable covalent bond with a cysteine residue in the catalytic center of TG2, effectively blocking its activity[2]. Its primary therapeutic application is in the treatment of celiac disease, where it prevents gluten-induced intestinal damage[3][4][5].

A key characteristic of this compound's design is its low cell permeability. This is part of a "local, topical, non-systemic drug-design concept" intended to limit systemic exposure and potential side effects. However, this property can present challenges in in vitro experiments that require the compound to enter cells to engage with intracellular TG2.

Physicochemical Properties of this compound

PropertyValueReference
Molecular Weight 528.60 g/mol [1]
Formula C26H36N6O6[1]
CAS Number 1542132-88-6[1]
IC50 (TG2) 45 nM[1]
Caco-2 Permeability (Papp) < 1 x 10⁻⁶ cm/s

Frequently Asked Questions (FAQs)

Q1: Why is the cell permeability of this compound low?

A1: The low cell permeability of this compound is an intentional design feature to limit systemic absorption and focus its therapeutic action on the gastrointestinal tract for the treatment of celiac disease. This design minimizes potential off-target effects that could arise from systemic exposure to a covalent inhibitor.

Q2: How does the low permeability of this compound affect my cell-based experiments?

A2: The low permeability can lead to a lower than expected intracellular concentration of this compound. This can result in:

  • Reduced apparent potency (higher IC50) in whole-cell assays compared to cell-free enzymatic assays.

  • Inconsistent or non-reproducible results in experiments measuring intracellular TG2 activity.

  • The need for higher concentrations and/or longer incubation times to observe a biological effect, which could potentially lead to off-target effects or cytotoxicity.

Q3: What is the recommended solvent for this compound?

A3: this compound is soluble in DMSO at a concentration of 125 mg/mL (236.47 mM) with the need for ultrasonication. For in vivo studies, various formulations using DMSO, PEG300, Tween-80, saline, SBE-β-CD, and corn oil have been reported[1]. For cell-based assays, it is crucial to use freshly opened, high-purity DMSO to prepare stock solutions and to be mindful of the final DMSO concentration in your cell culture medium, as it can affect cell health[1].

Q4: Is this compound cytotoxic?

A4: Studies have shown that this compound (0.1 µM - 1 µM; 24 hours) has no cytotoxic activity and does not affect metabolic activity or proliferation in Huh7 and Caco2 cells[1]. However, it is always recommended to perform a cytotoxicity assay with your specific cell line and experimental conditions.

Troubleshooting Guides

Issue 1: Low or No Inhibition of Intracellular TG2 Activity

If you are observing minimal or no inhibition of TG2 in your whole-cell experiments, consider the following troubleshooting steps:

Troubleshooting Workflow for Low Intracellular TG2 Inhibition

G start Low or No Intracellular TG2 Inhibition Observed q1 Is the this compound stock solution fresh and properly prepared? start->q1 sol1 Prepare fresh stock solution in high-purity DMSO. Verify concentration. q1->sol1 No q2 Are the incubation time and concentration sufficient? q1->q2 Yes sol1->q2 sol2 Increase incubation time (e.g., 24-48 hours). Increase this compound concentration (titrate up from 1 µM). q2->sol2 No q3 Is the cell density optimal? q2->q3 Yes sol2->q3 sol3 Optimize cell seeding density to avoid over-confluence, which can limit compound uptake. q3->sol3 No q4 Have you considered using a permeability enhancer? q3->q4 Yes sol3->q4 sol4 Co-incubate with a low concentration of a validated permeability enhancer. (See Protocol 2) q4->sol4 No end Re-evaluate TG2 inhibition q4->end Yes sol4->end

Caption: Troubleshooting workflow for addressing low intracellular TG2 inhibition by this compound.

Issue 2: High Variability in Experimental Results

High variability between replicates or experiments can be a consequence of inconsistent intracellular concentrations of this compound.

Strategies to Reduce Variability

StrategyRationale
Strictly Control Incubation Time As a covalent inhibitor, this compound's target engagement is time-dependent. Ensure precise timing for all experimental steps.
Maintain Consistent Cell Density Cell confluence can affect compound uptake. Seed cells at a consistent density for all experiments.
Use a Positive Control for Permeability Include a known permeable compound to ensure the cell monolayer is not compromised.
Pre-incubation with this compound Pre-incubating cells with this compound before inducing TG2 activity can allow more time for the compound to cross the cell membrane.
Automate Liquid Handling Where possible, use automated liquid handling to minimize pipetting errors.

Experimental Protocols

Protocol 1: Whole-Cell TG2 Activity Assay

This protocol is designed to measure the intracellular activity of TG2 in the presence of this compound.

Experimental Workflow for Whole-Cell TG2 Activity Assay

G cluster_0 Cell Preparation cluster_1 Treatment cluster_2 Assay a1 Seed cells in a 96-well plate a2 Culture cells to desired confluence a1->a2 b1 Pre-incubate cells with This compound or vehicle control a2->b1 b2 Induce TG2 expression/activity (e.g., with an inflammatory stimulus) b1->b2 c1 Lyse cells b2->c1 c2 Add TG2 activity assay reagents c1->c2 c3 Incubate and measure signal (e.g., fluorescence or colorimetric) c2->c3

Caption: Workflow for a whole-cell TG2 activity assay with this compound.

Materials:

  • Cells expressing TG2 (e.g., Caco-2, U937, or a transfected cell line)

  • 96-well cell culture plates

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Vehicle control (DMSO)

  • TG2 activity assay kit (colorimetric or fluorometric)[6][7]

  • Cell lysis buffer

  • Inducing agent for TG2 expression/activity (if necessary, e.g., retinoic acid for U937 cells)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density that will result in 80-90% confluence at the time of the assay.

  • Cell Culture: Culture cells under standard conditions (e.g., 37°C, 5% CO2). If required, treat cells with an inducing agent to upregulate TG2 expression.

  • This compound Treatment:

    • Prepare serial dilutions of this compound in cell culture medium. A suggested starting concentration range is 1 µM to 100 µM.

    • Include a vehicle control (DMSO at the same final concentration as the highest this compound concentration).

    • Remove the old medium from the cells and add the medium containing this compound or vehicle.

    • Incubate for a predetermined time (e.g., 24 hours) to allow for cellular uptake and target engagement.

  • Cell Lysis:

    • Wash the cells twice with ice-cold PBS.

    • Add an appropriate volume of cell lysis buffer to each well and incubate on ice for 10-15 minutes.

  • TG2 Activity Measurement:

    • Transfer the cell lysates to a new 96-well plate.

    • Follow the manufacturer's protocol for the chosen TG2 activity assay kit. This typically involves adding a substrate and measuring the resulting colorimetric or fluorescent signal over time.

  • Data Analysis:

    • Subtract the background signal (from wells with no cell lysate).

    • Normalize the TG2 activity in the this compound-treated wells to the vehicle control.

    • Plot the percentage of TG2 inhibition against the this compound concentration and determine the IC50 value.

Protocol 2: Enhancing this compound Permeability with a Permeation Enhancer

This protocol describes the use of a mild permeation enhancer to increase the intracellular concentration of this compound. Note: The use of permeation enhancers should be carefully validated for each cell line to ensure that they do not cause cytotoxicity or interfere with the assay.

Materials:

  • All materials from Protocol 1

  • Permeation enhancer stock solution (e.g., digitonin, saponin, or a non-ionic surfactant like Polysorbate 80)

Procedure:

  • Determine the Optimal Concentration of the Permeation Enhancer:

    • Perform a dose-response experiment with the chosen permeation enhancer to find the highest concentration that does not cause significant cytotoxicity in your cell line.

  • Co-incubation:

    • Follow steps 1 and 2 of Protocol 1.

    • In the treatment step (step 3), add the optimized concentration of the permeation enhancer to the medium containing this compound or vehicle.

    • Proceed with steps 4-6 of Protocol 1.

Expected Outcome: The co-incubation with a suitable permeation enhancer should result in a lower apparent IC50 for this compound in the whole-cell TG2 activity assay, indicating improved intracellular delivery.

Signaling Pathway and Mechanism of Action

TG2 Signaling and this compound Inhibition

Caption: Simplified signaling pathway of TG2 activation by gluten and its inhibition by this compound.

This diagram illustrates how gluten peptides, after entering the cell, are deamidated by active TG2. This deamidation is a key step in triggering the downstream immune response characteristic of celiac disease. This compound acts by covalently binding to active TG2, thus preventing the deamidation of gliadin and subsequent inflammation. The challenge in cell-based assays arises from the need for this compound to cross the cell membrane to reach its intracellular target.

By following the guidelines and protocols outlined in this technical support center, researchers can better navigate the challenges associated with the low cell permeability of this compound and obtain more reliable and reproducible data in their in vitro experiments.

References

Optimizing Vilagletistat dosage to minimize off-target effects

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing Vilagletistat (also known as ZED-1227) dosage to minimize off-target effects during preclinical and clinical research.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

This compound is a specific and orally active inhibitor of tissue transglutaminase 2 (TG2).[1] In the context of celiac disease, it works by preventing the TG2-mediated deamidation of gliadin peptides, which is a critical step in the inflammatory cascade that leads to intestinal damage.[2][3][4]

Q2: What are the known off-target effects of this compound?

Preclinical studies have shown this compound to be highly selective for TG2 over other human transglutaminases.[2] In a Phase 2a clinical trial, the most common adverse events were headache, nausea, diarrhea, vomiting, and abdominal pain, with incidences similar across placebo and treatment groups.[2] A rash was observed in 8% of patients in the 100-mg group.[2] In vitro studies on Huh7 and Caco-2 cell lines showed no cytotoxic activity at concentrations up to 1,000 μM.

Q3: What is the recommended starting dosage for in vitro experiments?

Based on its IC50 of 45 nM for TG2, a starting concentration range of 100 nM to 1 µM is recommended for in vitro cell-based assays.[1] Optimization will be necessary depending on the cell type and experimental conditions.

Q4: Has a clear dose-response relationship been established for this compound's efficacy?

A Phase 2a clinical trial demonstrated that this compound at doses of 10 mg, 50 mg, and 100 mg daily all significantly attenuated gluten-induced duodenal mucosal injury compared to placebo.[2][5] While all doses were effective, the 100 mg dose was associated with potential improvements in symptom and quality-of-life scores.[2]

Q5: Are there any known drug-drug interactions with this compound?

Currently, there is no publicly available information on specific drug-drug interaction studies for this compound. As it is a small molecule inhibitor, it is advisable to consider potential interactions with other medications, particularly those metabolized by the same cytochrome P450 enzymes, pending further clinical data.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Lower than expected efficacy in vitro 1. Suboptimal this compound concentration. 2. Incorrect assay conditions for TG2 activity. 3. Cell line expresses low levels of TG2.1. Perform a dose-response curve to determine the optimal concentration for your specific cell line and experimental setup. 2. Ensure your TG2 activity assay includes a calcium source, as TG2 is a calcium-dependent enzyme. 3. Confirm TG2 expression in your cell line via Western blot or qPCR.
High background in TG2 activity assay 1. Non-specific binding of detection reagents. 2. Presence of other transglutaminases.1. Include appropriate controls, such as a no-enzyme control and a no-substrate control. 2. While this compound is selective, consider using a more specific substrate for TG2 if cross-reactivity is suspected.
Inconsistent results in animal models 1. Variability in drug absorption and metabolism. 2. Inadequate gluten challenge to induce pathology.1. Monitor plasma levels of this compound to ensure consistent exposure. 2. Ensure a consistent and sufficient gluten challenge is administered to all animals in the study.
Unexpected cellular toxicity observed 1. Off-target effects at high concentrations. 2. Impurity in the this compound compound.1. Lower the concentration of this compound and perform a cell viability assay to determine the cytotoxic threshold in your system. 2. Verify the purity of your this compound stock.

Data Presentation

Table 1: this compound Efficacy in a Phase 2a Clinical Trial
Dosage Group N Change in Villus Height to Crypt Depth Ratio (Difference from Placebo) P-value
10 mg this compound350.44 (95% CI, 0.15 to 0.73)0.001
50 mg this compound390.49 (95% CI, 0.20 to 0.77)<0.001
100 mg this compound380.48 (95% CI, 0.20 to 0.77)<0.001
Placebo30--
Data from a 6-week trial in adults with celiac disease undergoing a daily gluten challenge.[2][5]
Table 2: this compound and Intraepithelial Lymphocyte Density
Dosage Group Change in Intraepithelial Lymphocyte Density (Difference from Placebo, cells per 100 epithelial cells)
10 mg this compound-2.7 (95% CI, -7.6 to 2.2)
50 mg this compound-4.2 (95% CI, -8.9 to 0.6)
100 mg this compound-9.6 (95% CI, -14.4 to -4.8)
Data from the same Phase 2a clinical trial.[2]
Table 3: In Vitro Selectivity of this compound
Enzyme Apparent IC50 (nM) Selectivity vs. TG2
hTG2 53 -
hTG124,863469-fold
hTG3>50,000>900-fold
hTG66,441122-fold
hFXIII-A2>50,000>900-fold
hTG = human transglutaminase; hFXIII-A2 = human coagulation factor XIII A subunit.[2]

Experimental Protocols

Protocol 1: In Vitro TG2 Activity Assay

This protocol is adapted for a 96-well plate format to assess the inhibitory effect of this compound on TG2 activity.

Materials:

  • Recombinant human TG2

  • This compound

  • N,N-dimethylcasein (substrate)

  • 5-(biotinamido)pentylamine (biotinylated substrate)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 5 mM CaCl2, 1 mM DTT)

  • Streptavidin-HRP

  • TMB substrate

  • Stop solution (e.g., 1 M H2SO4)

  • 96-well microplate

Procedure:

  • Prepare a serial dilution of this compound in assay buffer.

  • In a 96-well plate, add 50 µL of assay buffer, 50 µL of N,N-dimethylcasein (1 mg/mL), and 25 µL of the this compound dilution or vehicle control.

  • Add 25 µL of 5-(biotinamido)pentylamine (1 mM).

  • Initiate the reaction by adding 50 µL of recombinant human TG2 (e.g., 10 µg/mL).

  • Incubate the plate at 37°C for 1 hour.

  • Stop the reaction by adding 50 µL of 0.5 M EDTA.

  • Coat a separate high-binding 96-well plate with streptavidin.

  • Transfer the reaction mixture to the streptavidin-coated plate and incubate for 1 hour at room temperature.

  • Wash the plate three times with wash buffer (e.g., PBS with 0.05% Tween-20).

  • Add 100 µL of Streptavidin-HRP and incubate for 30 minutes.

  • Wash the plate three times.

  • Add 100 µL of TMB substrate and incubate until color develops.

  • Add 100 µL of stop solution and read the absorbance at 450 nm.

Protocol 2: Quantification of Intestinal Inflammation in a Mouse Model

This protocol outlines the steps for assessing the efficacy of this compound in a mouse model of celiac disease.

Animal Model:

  • Use a relevant mouse model, such as HLA-DQ2/DQ8 transgenic mice sensitized to gluten.

Procedure:

  • Administer this compound or vehicle control to mice via oral gavage for a predetermined period.

  • During the treatment period, challenge the mice with a daily oral dose of gluten.

  • At the end of the study, collect small intestine samples (duodenum).

  • Fix the tissue in 10% neutral buffered formalin and embed in paraffin.

  • Section the tissue and perform Hematoxylin and Eosin (H&E) staining.

  • Quantify the villus height and crypt depth using light microscopy and image analysis software. Calculate the villus height to crypt depth ratio.

  • Perform immunohistochemistry for markers of inflammation, such as CD3 for T-cells, to quantify intraepithelial lymphocytes.

Visualizations

Vilagletistat_Mechanism_of_Action Gluten Dietary Gluten Gliadin Gliadin Peptides Gluten->Gliadin Digestion Deamidated_Gliadin Deamidated Gliadin Peptides Gliadin->Deamidated_Gliadin Deamidation APC Antigen Presenting Cell (e.g., Dendritic Cell) Deamidated_Gliadin->APC Uptake T_Cell Gluten-Specific T-Cell APC->T_Cell Presents Antigen Inflammation Inflammation & Intestinal Damage T_Cell->Inflammation Activation TG2 Tissue Transglutaminase 2 (TG2) TG2->Deamidated_Gliadin This compound This compound This compound->TG2 Inhibits Experimental_Workflow cluster_invitro In Vitro Assessment cluster_invivo In Vivo Efficacy Study invitro_start Dose-Response Curve Planning tg2_assay TG2 Activity Assay invitro_start->tg2_assay ic50_determination IC50 Determination tg2_assay->ic50_determination animal_model Select Animal Model (e.g., HLA-DQ2/DQ8 mice) ic50_determination->animal_model Inform Dose Selection treatment_groups This compound Dosage Groups & Placebo animal_model->treatment_groups gluten_challenge Gluten Challenge treatment_groups->gluten_challenge tissue_collection Tissue Collection (Duodenum) gluten_challenge->tissue_collection histology Histological Analysis (Villus/Crypt Ratio) tissue_collection->histology Troubleshooting_Logic start Unexpected Experimental Result check_on_target Is on-target efficacy confirmed? start->check_on_target check_concentration Is this compound concentration optimal? check_on_target->check_concentration Yes troubleshoot_assay Troubleshoot Assay (e.g., TG2 activity, controls) check_on_target->troubleshoot_assay No check_off_target Consider off-target effects check_concentration->check_off_target Yes optimize_dose Optimize this compound Concentration check_concentration->optimize_dose No consult_selectivity Consult Selectivity Profile (Table 3) check_off_target->consult_selectivity

References

Technical Support Center: Vilagletistat Efficacy in Research Models

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Vilagletistat (ZED-1227). Our goal is to help you address potential variability in experimental outcomes and ensure the robustness of your results.

Troubleshooting Guide

This guide addresses common issues that may lead to variability in this compound efficacy during your experiments.

Observation Potential Cause Troubleshooting Steps
Reduced or no inhibition of TG2 activity in vitro. Suboptimal Assay Conditions: TG2 activity is highly dependent on calcium (Ca2+) concentrations and the redox environment.- Ensure sufficient Ca2+ concentration in your assay buffer to activate TG2. - Maintain a reducing environment, as oxidation can inhibit TG2 activity. - Verify the pH of your buffers is optimal for TG2 activity (typically pH 7.0-8.0).
Incorrect this compound Concentration: Inaccurate serial dilutions or degradation of the compound.- Prepare fresh dilutions of this compound for each experiment. - Confirm the concentration of your stock solution. - Store this compound stock solutions at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month) to prevent degradation.[1]
Low TG2 Expression in Cell Lines: The cell line used may not express sufficient levels of tissue transglutaminase 2 (TG2).- Select cell lines known to express TG2 (e.g., Caco-2, Huh7).[1] - Consider inducing TG2 expression with pro-inflammatory stimuli like IFN-γ.
Inconsistent results in animal models. Variability in Gluten Challenge: The amount and frequency of gluten administration can significantly impact the inflammatory response and subsequent TG2 activity.- Standardize the gluten challenge protocol across all animals in the study. - Ensure consistent formulation and delivery of the gluten challenge.
Animal Model Characteristics: The genetic background of the animal model (e.g., presence of HLA-DQ2/DQ8 transgenes) can influence the immune response to gluten.- Use a well-characterized animal model of celiac disease. - Be aware of the specific characteristics of your chosen model and how they might influence TG2-related pathology.
Pharmacokinetics of this compound: Inconsistent oral bioavailability or rapid metabolism of the drug.- Ensure proper formulation and administration of this compound to maximize absorption.[1] - Consider performing pharmacokinetic studies to determine the optimal dosing regimen for your specific animal model.
Unexpected off-target effects. High Concentrations of this compound: While this compound is a specific TG2 inhibitor, very high concentrations may lead to off-target effects.- Perform dose-response studies to identify the optimal concentration range for TG2 inhibition without inducing cytotoxicity. - this compound has been shown to have no cytotoxic activity in Huh7 and CaCo2 cells at concentrations up to 1 µM.[1]

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a specific and orally active inhibitor of tissue transglutaminase 2 (TG2).[1] It works by covalently binding to the active site of TG2, thereby blocking its enzymatic activity.[2] In the context of celiac disease, this prevents the deamidation of gliadin peptides, a critical step in the inflammatory cascade that leads to intestinal damage.

Q2: What are the key factors that regulate TG2 activity and could influence this compound's efficacy?

A2: TG2 activity is regulated by several factors, and variability in these can affect this compound's performance in research models:

  • Calcium (Ca2+): TG2 is a Ca2+-dependent enzyme and requires sufficient levels of intracellular calcium for its activation.

  • Guanine Nucleotides (GTP/GDP): In its GTP-bound state, TG2 is in an inactive conformation. Hydrolysis of GTP to GDP is necessary for its activation.

  • Redox State: The enzyme's activity is sensitive to the redox environment. Oxidizing conditions can inhibit TG2.

  • Inflammation: Pro-inflammatory cytokines, such as TNF-α and IL-6, can upregulate the expression of TG2.

Q3: Are there known mechanisms of resistance to TG2 inhibitors like this compound?

A3: While specific resistance mechanisms to this compound are not yet extensively documented, potential mechanisms could include:

  • Upregulation of TG2 expression: Cells may compensate for TG2 inhibition by increasing the expression of the TG2 protein.

  • Alterations in the drug-binding site: Mutations in the TG2 gene could potentially alter the binding site of this compound, reducing its inhibitory effect.

  • Activation of bypass signaling pathways: Cells might activate alternative pathways to compensate for the loss of TG2 activity.

Q4: How does the presence of specific HLA genotypes affect this compound's efficacy?

A4: In celiac disease models, the presence of HLA-DQ2 and/or HLA-DQ8 is crucial for the presentation of deamidated gliadin peptides to T cells, which drives the inflammatory response.[3][4] Therefore, the efficacy of this compound in preventing this inflammation is most relevant and observable in models that express these specific HLA genotypes. Individuals with HLA-DQ2/DQ8 are at a significantly higher risk of developing celiac disease.[3][4][5]

Quantitative Data Summary

The following tables summarize key quantitative data from preclinical and clinical studies of this compound.

Table 1: Preclinical Efficacy of this compound (ZED-1227)

Model System Parameter Measured This compound Concentration/Dose Observed Effect Reference
In vitro (Enzymatic Assay)IC50 for TG2 inhibition45 nM50% inhibition of TG2 activity[1]
In vitro (Small Intestinal Mucosa)TG2 Inhibition0.002-0.2 mg/mLInhibition of TG2 in the small intestinal mucosa[1]
In vivo (Mouse model of intestinal inflammation)Intestinal TG2 activity5 mg/kg (intragastric)Reduction of inflammation-induced TG2 activity to normal levels[1]

Table 2: Clinical Efficacy of this compound (ZED-1227) in a Phase 2a Gluten Challenge Study

Treatment Group Change in Villous Height to Crypt Depth Ratio (Mean) Change in Intraepithelial Lymphocyte Density (cells/100 enterocytes) Reference
Placebo-1.13+18.7
10 mg this compound-0.37+9.1
50 mg this compound-0.22+5.4
100 mg this compound-0.18+2.8

Experimental Protocols

Protocol 1: In Vitro TG2 Inhibition Assay

  • Cell Culture: Culture Caco-2 cells in a suitable medium until they reach confluency.

  • Induction of TG2 Expression (Optional): To increase TG2 expression, treat the cells with a pro-inflammatory agent like IFN-γ (e.g., 100 ng/mL) for 24-48 hours.

  • Preparation of this compound: Prepare serial dilutions of this compound in the appropriate vehicle (e.g., DMSO). The final DMSO concentration in the assay should be kept low (e.g., <0.1%) to avoid solvent effects.

  • Treatment: Add the different concentrations of this compound to the cells and incubate for a predetermined time (e.g., 1-2 hours).

  • TG2 Activity Measurement: Lyse the cells and measure TG2 activity using a commercially available kit or by assessing the incorporation of a fluorescently labeled substrate (e.g., 5-(biotinamido)pentylamine) into a protein substrate (e.g., N,N'-dimethylcasein).

  • Data Analysis: Determine the IC50 value of this compound by plotting the percentage of TG2 inhibition against the logarithm of the this compound concentration and fitting the data to a sigmoidal dose-response curve.

Protocol 2: In Vivo Mouse Model of Celiac Disease

  • Animal Model: Use a relevant mouse model, such as HLA-DQ2/DQ8 transgenic mice, which are susceptible to gluten-induced enteropathy.

  • Acclimatization: Allow the mice to acclimate to the facility and diet for at least one week before the start of the experiment.

  • Gluten Challenge: Administer a standardized dose of gluten to the mice, either orally or intraperitoneally, to induce intestinal inflammation. The duration and frequency of the gluten challenge should be consistent across all experimental groups.

  • This compound Administration: Formulate this compound in a suitable vehicle (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline) and administer it to the treatment groups at the desired doses and frequency (e.g., daily oral gavage).[1]

  • Monitoring: Monitor the animals for clinical signs of disease, such as weight loss or changes in behavior.

  • Tissue Collection: At the end of the study, euthanize the mice and collect intestinal tissue samples for analysis.

  • Endpoint Analysis: Evaluate the efficacy of this compound by assessing various endpoints, including:

    • Histological analysis of the small intestine to measure villous height and crypt depth.

    • Immunohistochemistry to quantify the infiltration of inflammatory cells (e.g., CD3+ T cells).

    • Measurement of TG2 activity in intestinal homogenates.

    • Gene expression analysis of pro-inflammatory cytokines (e.g., IFN-γ, TNF-α).

Visualizations

Vilagletistat_Mechanism_of_Action cluster_lumen Intestinal Lumen cluster_epithelium Intestinal Epithelium cluster_lamina_propria Lamina Propria Gluten Gluten Gliadin Gliadin Peptides Gluten->Gliadin Digestion Gliadin_trans Gliadin Peptides Gliadin->Gliadin_trans Paracellular Transport Enterocyte Enterocyte TG2_active Active TG2 (Ca2+-bound) Gliadin_trans->TG2_active Substrate TG2_inactive Inactive TG2 (GTP-bound) TG2_inactive->TG2_active Ca2+, GTP Hydrolysis Deamidated_Gliadin Deamidated Gliadin TG2_active->Deamidated_Gliadin Deamidation APC Antigen Presenting Cell (HLA-DQ2/DQ8) Deamidated_Gliadin->APC Antigen Presentation T_Cell T-Cell APC->T_Cell Activation Inflammation Inflammation (Cytokine Release, Tissue Damage) T_Cell->Inflammation This compound This compound This compound->TG2_active Inhibition

Caption: this compound inhibits TG2, preventing gliadin deamidation and subsequent inflammation.

Experimental_Workflow_In_Vivo start Start: Select Animal Model (e.g., HLA-DQ2/DQ8 Transgenic) acclimatization Acclimatization start->acclimatization grouping Randomize into Treatment Groups (Vehicle, this compound Doses) acclimatization->grouping gluten_challenge Initiate Gluten Challenge grouping->gluten_challenge treatment Administer this compound or Vehicle gluten_challenge->treatment Concurrent monitoring Monitor Clinical Signs treatment->monitoring endpoint Endpoint: Tissue Collection monitoring->endpoint analysis Analyze Efficacy: - Histology - TG2 Activity - Gene Expression endpoint->analysis end End: Data Interpretation analysis->end

Caption: In vivo experimental workflow for evaluating this compound efficacy in a mouse model.

Troubleshooting_Logic cluster_vitro In Vitro Troubleshooting cluster_vivo In Vivo Troubleshooting start Inconsistent Efficacy Observed check_in_vitro In Vitro Experiment? start->check_in_vitro check_in_vivo In Vivo Experiment? check_in_vitro->check_in_vivo No assay_conditions Verify Assay Conditions (Ca2+, Redox, pH) check_in_vitro->assay_conditions Yes gluten_protocol Standardize Gluten Challenge Protocol check_in_vivo->gluten_protocol Yes drug_concentration Check this compound Concentration & Stability assay_conditions->drug_concentration tg2_expression Confirm TG2 Expression in Cell Line drug_concentration->tg2_expression animal_model Review Animal Model Characteristics gluten_protocol->animal_model pharmacokinetics Assess this compound Pharmacokinetics animal_model->pharmacokinetics

Caption: A logical workflow for troubleshooting variability in this compound experiments.

References

Technical Support Center: Enhancing Oral Bioavailability of TG2 Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for improving the oral bioavailability of tissue transglutaminase 2 (TG2) inhibitors, with a focus on compounds like ZED-1227.

Frequently Asked Questions (FAQs)

Q1: What is ZED-1227 and why is its oral bioavailability a concern?

A1: ZED-1227 is a potent and selective small-molecule inhibitor of tissue transglutaminase 2 (TG2), an enzyme implicated in the pathogenesis of celiac disease.[1] It is administered orally to exert its effect locally in the small intestine. While effective, its physicochemical properties present challenges for optimal oral bioavailability. A key issue is its low permeability across the intestinal epithelium. The apparent permeability coefficient (Papp) for ZED-1227 has been determined to be less than 1 x 10⁻⁶ cm/s in Caco-2 cell assays, a value that suggests poor absorption.[2]

Q2: What are the primary factors limiting the oral bioavailability of TG2 inhibitors like ZED-1227?

A2: The primary factors include:

  • Low Permeability: As indicated by the low Papp value, these compounds may not efficiently cross the intestinal cell layer to reach systemic circulation.[2]

  • Poor Aqueous Solubility: While ZED-1227 has good solubility in the acidic environment of the stomach, its solubility is significantly lower at the neutral pH of the small intestine, where absorption primarily occurs.[2]

  • First-Pass Metabolism: Like many oral drugs, TG2 inhibitors can be subject to metabolism in the gut wall and liver before reaching systemic circulation, reducing the amount of active drug.[3]

  • Efflux Transporters: The intestinal epithelium expresses efflux transporters, such as P-glycoprotein (P-gp), which can actively pump absorbed drug molecules back into the intestinal lumen.[4]

Q3: What are the common formulation strategies to improve the oral bioavailability of poorly permeable drugs?

A3: Several strategies can be employed, including:

  • Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS), self-microemulsifying drug delivery systems (SMEDDS), and nanoemulsions can enhance the solubility and absorption of lipophilic drugs.[5][6][7]

  • Permeation Enhancers: Excipients that reversibly open the tight junctions between intestinal cells can facilitate the paracellular transport of drugs.

  • Nanoparticle Formulations: Encapsulating the drug in nanoparticles can protect it from degradation and improve its uptake by intestinal cells.[6]

  • Amorphous Solid Dispersions: Converting the crystalline form of a drug to a higher-energy amorphous state can improve its dissolution rate and solubility.[5][8]

  • Prodrugs: Modifying the chemical structure of the drug to a more permeable form that is converted back to the active drug after absorption.

Troubleshooting Guides

Issue 1: Low Apparent Permeability (Papp) in Caco-2 Assays
Possible Cause Troubleshooting Step Expected Outcome
Poor transcellular transport due to low lipophilicity.1. Chemical Modification: Synthesize analogs with increased lipophilicity (LogP). 2. Formulation with Lipids: Co-administer with lipid-based formulations (e.g., SEDDS).Increased Papp values in subsequent Caco-2 assays.
Active efflux by transporters like P-glycoprotein (P-gp).1. Bidirectional Caco-2 Assay: Measure permeability in both apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions. An efflux ratio (Papp B-A / Papp A-B) > 2 suggests efflux. 2. Co-incubation with Inhibitors: Perform the Caco-2 assay in the presence of known P-gp inhibitors (e.g., verapamil).A decrease in the efflux ratio or an increase in the A-B Papp value in the presence of the inhibitor.
Poor paracellular transport.Formulation with Permeation Enhancers: Include safe and effective permeation enhancers in the formulation to transiently open tight junctions.An increase in the Papp value of the drug and a co-transported paracellular marker (e.g., mannitol).
Issue 2: Inconsistent or Low In Vivo Bioavailability Despite Promising In Vitro Data
Possible Cause Troubleshooting Step Expected Outcome
Extensive first-pass metabolism in the gut wall or liver.1. In Vitro Metabolism Studies: Incubate the compound with liver microsomes or S9 fractions to assess metabolic stability. 2. In Silico Metabolism Prediction: Use computational models to predict potential metabolic sites. 3. Animal Studies with Portal Vein Cannulation: Compare drug concentrations in the portal vein versus systemic circulation.Identification of major metabolites and an understanding of the extent of first-pass metabolism. This can guide chemical modifications to block metabolic sites.
Poor in vivo dissolution.1. Biorelevant Dissolution Studies: Test the dissolution of the formulation in media that mimic the fed and fasted states of the small intestine. 2. Particle Size Reduction: Micronization or nanonization of the drug substance. 3. Amorphous Solid Dispersions: Formulate the drug in an amorphous state.Improved dissolution profiles that better correlate with in vivo performance.
Precipitation of the drug in the gastrointestinal tract.1. Solubility Studies in Biorelevant Media: Determine the solubility of the drug in simulated gastric and intestinal fluids. 2. Formulation with Precipitation Inhibitors: Include polymers (e.g., HPMC) in the formulation to maintain a supersaturated state.Increased drug concentration in solution over time in the gastrointestinal tract, leading to improved absorption.

Data Presentation

Table 1: Physicochemical and In Vitro Properties of ZED-1227
ParameterValueReference
Molecular Weight 528.6 g/mol [2]
IC₅₀ (TG2) 53 nM[2]
Solubility (pH 1.1) 25.9 g/L[2]
Solubility (pH 7.4) 0.05 g/L[2]
Caco-2 Permeability (Papp) < 1 x 10⁻⁶ cm/s[2]
Table 2: Example Pharmacokinetic Parameters of an Orally Administered Drug in Rats
FormulationDose (mg/kg)Cmax (ng/mL)Tmax (h)AUC₀-t (ng·h/mL)Absolute Bioavailability (F%)
Aqueous Suspension 10150 ± 352.0650 ± 12015%
Lipid-Based Formulation 10450 ± 701.51950 ± 25045%
Nanoparticle Formulation 10600 ± 901.02500 ± 30058%

Experimental Protocols

Caco-2 Permeability Assay

Objective: To determine the intestinal permeability of a TG2 inhibitor.

Methodology:

  • Cell Culture: Caco-2 cells are seeded on permeable Transwell® inserts and cultured for 21 days to form a differentiated and polarized monolayer.

  • Monolayer Integrity Check: The integrity of the cell monolayer is confirmed by measuring the Transepithelial Electrical Resistance (TEER) and by assessing the leakage of a paracellular marker like Lucifer Yellow.

  • Transport Experiment:

    • The culture medium is replaced with pre-warmed Hanks' Balanced Salt Solution (HBSS).

    • The test compound (e.g., ZED-1227 at a concentration of 10 µM) is added to the apical (donor) chamber.

    • Samples are collected from the basolateral (receiver) chamber at various time points (e.g., 30, 60, 90, 120 minutes).

    • For bidirectional assays, the experiment is repeated with the compound added to the basolateral chamber and samples collected from the apical chamber.

  • Sample Analysis: The concentration of the compound in the collected samples is quantified using a validated analytical method, typically LC-MS/MS.

  • Calculation of Papp: The apparent permeability coefficient (Papp) is calculated using the following formula: Papp (cm/s) = (dQ/dt) / (A * C₀) Where:

    • dQ/dt is the rate of drug transport (µmol/s)

    • A is the surface area of the membrane (cm²)

    • C₀ is the initial concentration in the donor chamber (µmol/mL)

Pharmacokinetic Study in Rodents

Objective: To determine the pharmacokinetic profile and absolute oral bioavailability of a TG2 inhibitor.

Methodology:

  • Animal Model: Male Sprague-Dawley rats (200-250 g) are used. Animals are fasted overnight before dosing.

  • Dosing:

    • Intravenous (IV) Group: The compound is administered as a single bolus dose (e.g., 1 mg/kg) via the tail vein.

    • Oral (PO) Group: The compound is administered by oral gavage (e.g., 10 mg/kg) as a suspension or in a specific formulation.

  • Blood Sampling: Blood samples (approximately 0.2 mL) are collected from the tail vein or via a cannula at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).

  • Plasma Preparation: Blood samples are centrifuged to separate the plasma, which is then stored at -80°C until analysis.

  • Sample Analysis: Plasma concentrations of the drug are determined by a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: Non-compartmental analysis is used to determine key pharmacokinetic parameters including Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the concentration-time curve), and t₁/₂ (half-life).

  • Calculation of Absolute Bioavailability (F%): F% = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100

Mandatory Visualizations

TG2_Signaling_Pathway cluster_lumen Intestinal Lumen cluster_epithelium Intestinal Epithelium cluster_lamina_propria Lamina Propria Gluten Dietary Gluten Gliadin Gliadin Peptides Gluten->Gliadin Digestion TG2_active Active TG2 Gliadin->TG2_active Deamidated_Gliadin Deamidated Gliadin TG2_active->Deamidated_Gliadin Deamidation ZED1227 ZED-1227 ZED1227->TG2_active Inhibition APC Antigen Presenting Cell (HLA-DQ2/8) Deamidated_Gliadin->APC Presentation T_Cell CD4+ T-Cell APC->T_Cell Activation Inflammation Inflammation & Mucosal Damage T_Cell->Inflammation

Caption: TG2 signaling pathway in celiac disease and the point of intervention for ZED-1227.

Experimental_Workflow cluster_in_vitro In Vitro Assessment cluster_formulation Formulation Development cluster_in_vivo In Vivo Evaluation Solubility Aqueous Solubility (pH-dependent) Formulate Formulation Strategies (Lipid-based, Nanoparticles, etc.) Solubility->Formulate Caco2 Caco-2 Permeability (Papp, Efflux Ratio) Caco2->Formulate Metabolism Metabolic Stability (Microsomes, S9) Metabolism->Formulate PK_Study Rodent Pharmacokinetic Study (PO vs. IV) Formulate->PK_Study Bioavailability Calculate Oral Bioavailability (F%) (Cmax, Tmax, AUC) PK_Study->Bioavailability

Caption: Experimental workflow for improving oral bioavailability.

References

Technical Support Center: Vilagletistat (ZED-1227) Preclinical Research

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working with vilagletistat (ZED-1227) in preclinical studies.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound is a potent and selective, orally active, irreversible inhibitor of tissue transglutaminase 2 (TG2).[1][2] It forms a covalent bond with a cysteine residue in the catalytic center of active TG2, thereby inactivating the enzyme.[2][3] In the context of celiac disease, this inhibition prevents the deamidation of gliadin peptides, a critical step in the inflammatory immune response to gluten.[4][5][6]

Q2: How specific is this compound for TG2?

This compound is designed to be a highly selective inhibitor of TG2.[2] Its peptidomimetic backbone provides affinity and selectivity, guiding the warhead to the catalytic center of active TG2.[2] It preferentially inactivates the catalytically active, extracellular form of TG2, while the vast majority of intracellular TG2 remains in its inactive, GTP-bound state.[2]

Q3: Has this compound shown any cytotoxicity in preclinical models?

In preclinical studies, this compound (0.1 µM - 1 µM; 24 hours) has demonstrated no cytotoxic activity, showing no effect on metabolic activity and proliferation in Huh7 and CaCo2 cells.[1]

Q4: What is the solubility profile of this compound?

The solubility of this compound is pH-dependent. The methyl imidazolium heterocycle in its structure facilitates solubility at a low pH, such as that found in the stomach. As the pH increases along the gastrointestinal tract, the solubility of this compound reciprocally decreases.[2]

Q5: What is the primary intended application of this compound?

This compound is being developed for the treatment of celiac disease.[1][4][7] By inhibiting TG2, it aims to prevent the gluten-induced intestinal damage and inflammation that characterize the disease.[4][7]

Troubleshooting Guide

IssuePotential CauseRecommended Solution
Inconsistent results in in-vitro TG2 activity assays 1. This compound precipitation: Due to its pH-dependent solubility, this compound may precipitate in assay buffers with neutral or alkaline pH. 2. Inactive TG2: The enzyme may not be in its active conformation. 3. Substrate competition: High concentrations of the substrate might compete with the inhibitor.1. Adjust buffer pH: Ensure the assay buffer pH is optimal for this compound solubility. Consider using a slightly acidic buffer if compatible with the assay. Prepare fresh stock solutions in an appropriate solvent like DMSO.[1] 2. Activate TG2: Ensure that the experimental conditions (e.g., presence of Ca2+) are appropriate for TG2 activation. 3. Optimize substrate concentration: Perform a substrate titration to determine the optimal concentration that allows for sensitive detection of inhibition.
Lack of efficacy in cell-based assays 1. Low cellular permeability: this compound has low cellular permeability, which is part of its design for local action in the gut.[2] 2. Intracellular TG2 is inactive: Most intracellular TG2 is in an inactive, GTP-bound state and not a target for this compound.[2]1. Use extracellular TG2 models: Employ assays that measure the activity of extracellular TG2 or use cell models where TG2 is actively secreted or present on the cell surface. 2. Induce TG2 activity: If investigating intracellular effects, consider using stimuli that are known to activate intracellular TG2.
Variability in animal studies 1. Inconsistent dosing: The pH-dependent solubility can affect oral absorption and bioavailability. 2. Animal model limitations: The chosen animal model may not fully recapitulate the human disease pathology.1. Optimize vehicle and administration: Use a vehicle that ensures consistent suspension and delivery. For oral gavage, be mindful of the stomach's pH and its effect on solubility.[1] Consider intraperitoneal injection for more direct systemic exposure if needed for specific experimental questions. 2. Select appropriate models: Utilize well-validated models of intestinal inflammation. For celiac disease research, models that incorporate gluten challenge are relevant.
Difficulty detecting this compound-TG2 complex 1. Low abundance of the complex: The amount of this compound-bound TG2 may be below the detection limit of the chosen method. 2. Antibody specificity: The antibody used may not recognize the this compound-bound form of TG2.1. Use sensitive detection methods: Employ techniques like confocal microscopy with highly specific antibodies against the this compound-TG2 complex.[5] 2. Validate antibodies: Ensure the primary antibody is specific for the this compound-TG2 adduct or use an antibody against total TG2 and look for a shift in molecular weight or conformational change.

This compound (ZED-1227) Preclinical Data Summary

ParameterValueSpecies/SystemReference
Target Transglutaminase 2 (TG2)Human[7]
Mechanism of Action Irreversible InhibitorN/A[2]
IC50 45 nMN/A[1]
Cell-based Assays No cytotoxicity observed at 0.1 µM - 1 µM (24h)Huh7, CaCo2 cells[1]
In-vivo Efficacy Inhibits TG2 in the small intestinal mucosaMouse[1]
Animal Model Polyinosinic:Polycytidylic acid-induced intestinal inflammationMouse[1]
Clinical Trials Phase 1, 2, and 3 trials initiated or completedHuman[3][4][7]

Experimental Protocols

1. In-vitro TG2 Inhibition Assay

  • Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against TG2.

  • Materials:

    • Recombinant human TG2

    • This compound (ZED-1227)

    • Substrate (e.g., a biotinylated peptide containing glutamine)

    • Assay buffer (e.g., Tris buffer with CaCl2)

    • DMSO for stock solution

    • Detection reagent (e.g., streptavidin-HRP)

  • Procedure:

    • Prepare a stock solution of this compound in DMSO.

    • Serially dilute this compound in the assay buffer to create a range of concentrations.

    • Add recombinant human TG2 to each well of a microplate.

    • Add the diluted this compound or vehicle control to the wells and pre-incubate.

    • Initiate the reaction by adding the TG2 substrate.

    • Incubate for a defined period at a controlled temperature.

    • Stop the reaction and quantify the product formation using the appropriate detection reagent.

    • Calculate the percent inhibition for each this compound concentration and determine the IC50 value by non-linear regression analysis.

2. In-vivo Mouse Model of Intestinal Inflammation

  • Objective: To evaluate the efficacy of this compound in reducing intestinal inflammation and TG2 activity in vivo.

  • Materials:

    • This compound (ZED-1227)

    • Vehicle for oral administration (e.g., PEG300, Tween-80, Saline)[1]

    • Inducer of inflammation (e.g., Polyinosinic:Polycytidylic acid)

    • Male C57BL/6 mice

  • Procedure:

    • Acclimatize mice to the experimental conditions.

    • Prepare the dosing solution of this compound in the vehicle.

    • Administer this compound or vehicle to the mice via oral gavage at the desired dose (e.g., 5 mg/kg).[1]

    • After a defined period, induce intestinal inflammation using an appropriate agent (e.g., intraperitoneal injection of Polyinosinic:Polycytidylic acid at 40 mg/kg).[1]

    • Continue this compound treatment as per the study design.

    • At the end of the study, euthanize the mice and collect small intestinal tissue.

    • Homogenize the tissue and measure TG2 activity using an appropriate assay.

    • Perform histological analysis of the intestinal tissue to assess inflammation and mucosal damage.

    • Analyze gene expression of inflammatory markers by qPCR.

Visualizations

TG2_Pathway_in_Celiac_Disease Gluten Gluten Gliadin Gliadin Peptides Gluten->Gliadin Digestion TG2 Transglutaminase 2 (TG2) Gliadin->TG2 Deamidated_Gliadin Deamidated Gliadin Peptides TG2->Deamidated_Gliadin Deamidation APC Antigen Presenting Cell (APC) Deamidated_Gliadin->APC Uptake T_Cell T-Cell APC->T_Cell Presentation Inflammation Inflammation & Tissue Damage T_Cell->Inflammation Activation This compound This compound (ZED-1227) This compound->TG2 Inhibition

Caption: this compound's mechanism of action in celiac disease.

Preclinical_Workflow_for_TG2_Inhibitors cluster_invitro In-vitro Studies cluster_invivo In-vivo Studies Assay Biochemical Assay (IC50 Determination) Cell_based Cell-based Assays (Cytotoxicity, Permeability) Assay->Cell_based PK Pharmacokinetics (PK) Studies Cell_based->PK Efficacy Efficacy Studies in Disease Models PK->Efficacy Tox Toxicology Studies Efficacy->Tox

Caption: A general experimental workflow for preclinical testing of TG2 inhibitors.

Troubleshooting_Decision_Tree Start Unexpected Experimental Result Check_Reagents Check Reagent Quality & Concentrations Start->Check_Reagents Check_Protocol Review Experimental Protocol Start->Check_Protocol In_Vitro In-vitro Assay? Check_Protocol->In_Vitro Solubility Assess this compound Solubility in Buffer In_Vitro->Solubility Yes In_Vivo In-vivo Study? In_Vitro->In_Vivo No Enzyme_Activity Confirm TG2 Activity Solubility->Enzyme_Activity Consult Consult Literature & Technical Support Enzyme_Activity->Consult Dosing Verify Dosing Accuracy & Vehicle In_Vivo->Dosing Yes In_Vivo->Consult No Model Evaluate Animal Model Suitability Dosing->Model Model->Consult

References

Limitations of current in vitro models for testing Vilagletistat

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers utilizing in vitro models to test Vilagletistat (ZED-1227). This resource provides troubleshooting guidance and frequently asked questions to address common challenges encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary in vitro target?

This compound, also known as ZED-1227, is a specific and orally active small molecule inhibitor of Transglutaminase 2 (TG2).[1][2] Its primary mechanism of action is the irreversible covalent inhibition of TG2.[3] In the context of celiac disease, TG2 is the enzyme responsible for deamidating gluten peptides, a critical step that increases their immunogenicity and drives the inflammatory response.[3][4] The reported IC50 value for this compound's inhibition of TG2 is 45 nM.[2]

Q2: We are using a standard 2D cell culture model (e.g., Caco-2) to test this compound. What are the fundamental limitations of this approach?

While 2D cell cultures are valued for their simplicity and cost-effectiveness, they have inherent flaws that can limit the translatability of your findings.[5][6] Key limitations include:

  • Lack of Physiological Relevance: Cells grown on flat, plastic surfaces do not replicate the complex 3D architecture, cell-cell interactions, and cell-extracellular matrix (ECM) interactions of in vivo tissues.[6][7][8]

  • Altered Cell Behavior: The artificial environment of 2D cultures can lead to changes in cell morphology, polarity, proliferation, and metabolic activity.[6][9]

  • Poor Predictivity: Due to these differences, 2D models often fail to accurately predict a drug's efficacy and toxicity in humans, contributing to high failure rates in clinical trials.[7][10]

  • Absence of Microenvironment: For a complex condition like celiac disease, 2D models cannot recapitulate the crucial interplay between epithelial cells, immune cells, and the stromal niche.[11][12]

Q3: Our experiments show that this compound has no cytotoxic effect on Caco-2 or Huh7 cells, even at higher concentrations. Is this an expected result?

Yes, this is consistent with published data. Studies have shown that this compound, at concentrations between 0.1 µM and 1 µM for 24 hours, does not affect the metabolic activity or proliferation of Huh7 and Caco-2 cells.[2] This suggests that this compound's therapeutic effect is derived from its specific inhibition of TG2 rather than from general cellular toxicity.[2]

Q4: Why might we be observing inconsistent results for this compound's efficacy in our 2D cell culture experiments?

Inconsistent results in 2D models can stem from several factors:

  • Unstable Culture Conditions: Minor variations in cell density, media composition, or passage number can significantly influence cellular metabolism and drug response.[6]

  • Model Oversimplification: A 2D monolayer lacks the complexity of the intestinal epithelium and the broader tumor microenvironment in cancer studies, which can influence drug resistance and efficacy.[6][11] The lack of immune cells in a standard culture is a major drawback for studying an autoimmune disorder.[12]

  • Genetic Drift: Over time and repeated passaging, cell lines can undergo genetic changes, leading to clonal selection and altered phenotypes that may respond differently to treatment.[10]

Q5: What are the advantages of transitioning to 3D in vitro models, such as organoids, for testing this compound?

Three-dimensional (3D) models offer a more physiologically relevant system for drug testing.[7][8] Key advantages include:

  • Mimicry of In Vivo Architecture: Organoids and spheroids self-organize into structures that better resemble the native tissue, including key features of the human bone marrow or intestinal epithelium.[13][14]

  • Improved Cell-Cell Interactions: 3D models restore the critical cell-cell and cell-matrix interactions that are absent in 2D cultures.[5]

  • Better Disease Modeling: They can more accurately replicate the pathophysiology of diseases, including the development of drug resistance seen in vivo.[10][14] For celiac disease, intestinal organoids can be used to directly demonstrate the inhibition of TG2 activity in a more complex epithelial structure.[4]

Q6: What specific challenges should we anticipate when using intestinal organoid models for this compound research?

Despite their advantages, organoid models present their own set of technical challenges:

  • Complexity and Cost: Organoid culture is more technically demanding, time-consuming, and expensive than traditional 2D culture.[7]

  • Lack of Non-Epithelial Components: Standard intestinal organoids are primarily composed of epithelial cells and lack vascularization and resident immune cells, which are critical for modeling celiac disease pathogenesis.[13][15]

  • Variability and Reproducibility: There can be significant heterogeneity between organoids due to variations in differentiation stages and self-organization, which complicates standardization and quantification.[15][16]

  • Imaging and Analysis: The 3D structure of organoids makes high-throughput imaging and analysis more challenging compared to 2D monolayers.[7][16]

Troubleshooting Guide for In Vitro Models

Problem Encountered Potential Cause Recommended Solution / Next Step
No observable effect of this compound in 2D culture. The model lacks the necessary components (e.g., active TG2, immune cells) to show a functional effect.[2][12]Confirm TG2 expression and activity in your cell line. Consider using a model where TG2 activity is induced. For functional readouts, transition to a co-culture or 3D organoid model.[4][16]
High variability in drug response between experiments. Inconsistent cell passage number, cell density at seeding, or reagent quality. Genetic drift in the cell line.[6][10]Standardize all experimental parameters meticulously. Use cells within a defined low-passage number range. Perform regular cell line authentication.
Difficulty in quantifying results in 3D organoid cultures. Heterogeneity in organoid size and shape. Challenges with microscopy and obtaining clear focus.[16]Utilize advanced imaging techniques (e.g., confocal microscopy, light-sheet microscopy). Employ specialized image analysis software designed for 3D structures to quantify metrics like organoid count and size.[16]
Organoid model does not recapitulate the inflammatory response of celiac disease. Standard organoid cultures lack immune cells.[13][15]Explore co-culture systems by introducing immune cells (e.g., T-cells) to the organoid model. Be aware that this significantly increases model complexity and requires careful validation.[16]

Quantitative Data Summary

Compound Target IC₅₀ In Vitro Model Reference
This compound (ZED-1227)Transglutaminase 2 (TG2)45 nMEnzyme Assay[2]

Experimental Protocols

Protocol 1: General In Vitro TG2 Inhibition Assay

This protocol is a generalized procedure based on common methodologies for assessing TG2 inhibitors.

  • Reagents and Materials:

    • Recombinant human TG2 enzyme.

    • Substrate (e.g., a biotinylated gluten peptide).

    • This compound (ZED-1227) stock solution (in DMSO).

    • Assay buffer (e.g., Tris-HCl with CaCl₂ and DTT).

    • Quench solution to stop the reaction.

    • Detection reagents (e.g., Streptavidin-HRP for ELISA-based readout).

  • Procedure:

    • Prepare serial dilutions of this compound in the assay buffer. Include a vehicle control (DMSO) and a no-enzyme control.

    • In a microplate, add the diluted this compound or control to each well.

    • Add the recombinant TG2 enzyme to the wells and incubate for a pre-determined time (e.g., 30 minutes) at 37°C to allow for inhibitor binding.

    • Initiate the enzymatic reaction by adding the TG2 substrate to all wells.

    • Allow the reaction to proceed for a specific time (e.g., 60 minutes) at 37°C.

    • Stop the reaction by adding a quench solution.

    • Quantify the product formation using an appropriate detection method (e.g., colorimetric, fluorescent, or ELISA-based).

    • Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control and determine the IC₅₀ value by fitting the data to a dose-response curve.

Protocol 2: Treatment of 2D Caco-2 Cells with this compound

This protocol outlines a general method for assessing the effect of this compound on a 2D intestinal epithelial cell line.

  • Cell Culture:

    • Culture Caco-2 cells in appropriate media (e.g., DMEM with 10% FBS and antibiotics) at 37°C and 5% CO₂.

    • Seed cells in multi-well plates at a density that ensures they reach approximately 80-90% confluency on the day of the experiment.

  • Treatment:

    • Prepare a stock solution of this compound in DMSO. Further dilute the compound to desired final concentrations (e.g., 0.1 µM to 10 µM) in fresh cell culture media. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1% to avoid solvent toxicity.

    • Remove the old media from the cells and replace it with the media containing the different concentrations of this compound or a vehicle control (media with the same final concentration of DMSO).

    • Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • Endpoint Analysis:

    • After incubation, perform the desired assay. For example:

      • Cell Viability/Cytotoxicity: Use an MTT, MTS, or CellTiter-Glo assay to measure metabolic activity.

      • Target Engagement: Lyse the cells and perform a Western blot to analyze downstream signaling pathways affected by TG2, or use a cellular thermal shift assay (CETSA) to confirm target binding.[17]

Visualizations

Vilagletistat_MoA Gluten Dietary Gluten Peptides TG2 Transglutaminase 2 (TG2) Gluten->TG2 Substrate Deamidated_Gluten Deamidated Gluten (Immunogenic) TG2->Deamidated_Gluten Deamidation Immune_Response T-Cell Activation & Inflammatory Cascade Deamidated_Gluten->Immune_Response This compound This compound This compound->Inhibition Inhibition->TG2 Inhibition

Caption: Mechanism of Action for this compound in celiac disease pathogenesis.

Experimental_Workflow cluster_2D 2D Model cluster_3D 3D Model seed_2d Seed Caco-2 cells in monolayer treat_2d Treat with this compound seed_2d->treat_2d assay_2d Endpoint Assay (e.g., Viability, WB) treat_2d->assay_2d data_analysis Compare Results: - Efficacy - Toxicity - Physiological Relevance assay_2d->data_analysis seed_3d Generate Intestinal Organoids treat_3d Treat with this compound seed_3d->treat_3d assay_3d Endpoint Assay (e.g., Imaging, Functional) treat_3d->assay_3d assay_3d->data_analysis start Hypothesis: This compound inhibits TG2-mediated effects start->seed_2d start->seed_3d

Caption: Workflow for comparing this compound's effects in 2D vs. 3D in vitro models.

Model_Limitations TwoD 2D Cell Culture - Lacks architecture - No cell-matrix interaction - Poor predictivity ThreeD 3D Organoids - Lacks immune cells - No vascularization - High variability TwoD->ThreeD Increased Complexity Animal Animal Models - Species differences - Cost & Ethics ThreeD->Animal Increased Systemic Context Human Human Trials (Gold Standard) Animal->Human Increased Relevance

References

Technical Support Center: Enhancing Vilagletistat Delivery to the Small Intestine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges in delivering Vilagletistat (formerly ZED-1227) to the small intestine for the treatment of Celiac Disease.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is targeted delivery to the small intestine important?

This compound is a selective, orally active, small molecule inhibitor of tissue transglutaminase 2 (TG2).[1][2][3][4][5] In celiac disease, TG2 is the primary autoantigen and plays a key role in the inflammatory response to gluten in the small intestine.[3][6] By inhibiting TG2 locally in the proximal small intestine, this compound aims to prevent the gluten-induced immune response and subsequent mucosal damage.[2][4][7] Targeted delivery is crucial to maximize the drug's efficacy at the site of action while minimizing potential systemic exposure and off-target effects. The molecule was specifically designed for local, topical action within the gut.[6]

Q2: What are the known physicochemical properties of this compound relevant to formulation development?

PropertyValueSource
Molecular Formula C26H36N6O6[1][2]
Molecular Weight 528.610 g/mol [1]
Appearance Off-white to light yellow solid[5]
Solubility DMSO: 125 mg/mL (236.47 mM)[5]
Permeability (Papp) < 1 x 10⁻⁶ cm/s (in Caco-2 cells)[6]

Q3: What are the primary challenges in formulating this compound for oral delivery to the small intestine?

The main challenges stem from its poor aqueous solubility and low permeability.[8][9][10] Formulation strategies must address:

  • Poor Solubility: Ensuring the drug is in a dissolved state at the site of action is critical for its activity.[9][11]

  • Gastric Degradation: Protecting the drug from the acidic environment of the stomach is necessary to ensure it reaches the small intestine intact.

  • Targeted Release: The formulation must release the drug specifically in the duodenum and jejunum, where the celiac disease pathology is most prominent.

  • Low Permeability: While systemic absorption is not the primary goal, the formulation should facilitate sufficient penetration into the intestinal mucosa to reach the target enzyme, TG2.

Troubleshooting Guides

Issue 1: Low drug release in simulated intestinal fluid.
Possible Cause Troubleshooting Strategy
Inappropriate enteric coatingSelect an enteric polymer with a pH dissolution profile suitable for the upper small intestine (pH 5.5-6.5), such as certain grades of methacrylic acid copolymers (e.g., Eudragit® L100-55) or hypromellose phthalate (HPMCP).[12][13] Consider a double-coating system to accelerate release.[14]
Insufficient dissolution of the drug from the core formulationIncorporate solubility-enhancing excipients in the core formulation. Options include using amorphous solid dispersions, lipid-based formulations (e.g., SEDDS/SMEDDS), or nanoparticle formulations.[8][11][15]
Drug precipitation upon release from the formulationInclude precipitation inhibitors in the formulation, such as hydrophilic polymers (e.g., HPMC, PVP), to maintain a supersaturated state of the drug in the intestinal fluid.
Issue 2: Premature drug release in simulated gastric fluid.
Possible Cause Troubleshooting Strategy
Inadequate enteric coating thickness or integrityIncrease the coating thickness or optimize the coating process to ensure a uniform and intact film.
Use of plasticizers that compromise coating integrityEvaluate different types or concentrations of plasticizers to ensure they do not negatively impact the acid resistance of the enteric coating.
Interaction between the drug/core excipients and the enteric coatingConduct compatibility studies to ensure that the core formulation does not compromise the integrity of the enteric coating.
Issue 3: High variability in in vivo performance.
Possible Cause Troubleshooting Strategy
Food effectsConduct in vitro dissolution studies in fed-state simulated intestinal fluids to assess the impact of food on drug release and solubility.
Variable gastric emptying timeDesign the formulation to be less dependent on gastric emptying time. For example, a multiparticulate system (e.g., coated pellets or nanoparticles) may exhibit more predictable gastric emptying than a monolithic tablet.
Regional differences in intestinal pHCharacterize the pH-dependent release profile of the formulation across a range of pH values representative of the entire small intestine (pH 5.5 to 7.5).

Experimental Protocols

In Vitro Dissolution Testing for Enteric-Coated Formulations

This protocol is designed to assess the pH-dependent release profile of an enteric-coated this compound formulation, simulating its transit through the gastrointestinal tract.

Materials:

  • USP Dissolution Apparatus 2 (Paddle Apparatus)

  • Simulated Gastric Fluid (SGF): 0.1 N HCl, pH 1.2

  • Simulated Intestinal Fluid (SIF): Phosphate buffer, pH 6.5

  • This compound enteric-coated dosage form

  • HPLC system for drug quantification

Procedure:

  • Acid Stage:

    • Place the dosage form in 900 mL of SGF at 37°C.

    • Stir at a specified rate (e.g., 75 rpm).

    • After 2 hours, withdraw a sample for analysis to check for premature drug release.

  • Buffer Stage:

    • After the acid stage, carefully drain the SGF and add 900 mL of pre-warmed SIF (pH 6.5) to the vessel.

    • Continue stirring at the same rate.

    • Withdraw samples at predetermined time points (e.g., 15, 30, 45, 60, 90, 120 minutes).

    • Analyze the samples by HPLC to determine the concentration of this compound released.

  • Data Analysis:

    • Calculate the cumulative percentage of drug released at each time point.

    • Plot the percentage of drug released against time to obtain the dissolution profile.

Caco-2 Cell Permeability Assay

This assay is used to evaluate the intestinal permeability of this compound, as previously performed for ZED1227.[6]

Materials:

  • Caco-2 cells

  • Transwell® inserts

  • Hanks' Balanced Salt Solution (HBSS)

  • This compound solution in a suitable vehicle (e.g., HBSS with a low percentage of DMSO)

  • Lucifer yellow (as a marker for monolayer integrity)

  • LC-MS/MS for quantification of this compound

Procedure:

  • Cell Culture:

    • Seed Caco-2 cells on Transwell® inserts and culture for 21-25 days to allow for differentiation and formation of a confluent monolayer.

  • Monolayer Integrity Test:

    • Measure the transepithelial electrical resistance (TEER) of the cell monolayers.

    • Perform a Lucifer yellow permeability assay to confirm the integrity of the tight junctions.

  • Permeability Assay (Apical to Basolateral):

    • Wash the cell monolayers with pre-warmed HBSS.

    • Add the this compound solution to the apical (upper) chamber.

    • Add fresh HBSS to the basolateral (lower) chamber.

    • Incubate at 37°C with gentle shaking.

    • At specified time points, collect samples from the basolateral chamber and replace with fresh HBSS.

  • Permeability Assay (Basolateral to Apical):

    • Perform the assay in the reverse direction to assess active efflux.

  • Sample Analysis:

    • Quantify the concentration of this compound in the collected samples using LC-MS/MS.

  • Data Analysis:

    • Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (dQ/dt) / (A * C0) Where dQ/dt is the rate of drug transport, A is the surface area of the insert, and C0 is the initial drug concentration in the donor chamber.

Visualizations

Vilagletistat_MOA Gluten Gluten Ingestion Gliadin Gliadin Peptides Gluten->Gliadin TG2 Tissue Transglutaminase 2 (TG2) (in Small Intestine) Gliadin->TG2 Deamidation Deamidated_Gliadin Deamidated Gliadin Peptides TG2->Deamidated_Gliadin APC Antigen Presenting Cell (APC) Deamidated_Gliadin->APC Presentation T_Cell T-Cell Activation APC->T_Cell Inflammation Inflammation & Mucosal Damage T_Cell->Inflammation This compound This compound (ZED-1227) This compound->TG2 Inhibition

Caption: Mechanism of action of this compound in Celiac Disease.

Experimental_Workflow cluster_formulation Formulation Development cluster_invitro In Vitro Testing cluster_invivo In Vivo Evaluation Formulation Formulation of this compound (e.g., Enteric-Coated Nanoparticles) Dissolution pH-Dependent Dissolution Assay Formulation->Dissolution Permeability Caco-2 Permeability Assay Formulation->Permeability Animal_Model Celiac Disease Mouse Model (e.g., HLA-DQ8 transgenic) Dissolution->Animal_Model Permeability->Animal_Model PK_PD Pharmacokinetic & Pharmacodynamic Studies Animal_Model->PK_PD Efficacy Efficacy Assessment (Histology, Biomarkers) PK_PD->Efficacy

Caption: Experimental workflow for developing and testing a this compound formulation.

References

Vilagletistat Technical Support Center: Efficacy in Relation to HLA-DQ Genotypes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support guide provides detailed information on the effectiveness of vilagletistat (formerly ZED-1227) in relation to different Human Leukocyte Antigen (HLA)-DQ genotypes in patients with celiac disease. The following frequently asked questions (FAQs) and troubleshooting guides are based on clinical trial data and molecular analyses.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a highly selective, orally administered inhibitor of the enzyme tissue transglutaminase 2 (TG2). In celiac disease, TG2 deamidates gluten peptides in the small intestine. This modification increases the binding affinity of these peptides to HLA-DQ2 or HLA-DQ8 molecules on antigen-presenting cells, which in turn triggers an inflammatory T-cell response, leading to mucosal injury.[1][2] this compound covalently binds to the active site of TG2, blocking this initial step in the inflammatory cascade.[1]

Q2: How does this compound's effectiveness vary with different HLA-DQ genotypes?

A2: Recent molecular analyses of duodenal biopsies from clinical trial participants suggest that the efficacy of this compound may be influenced by the patient's HLA-DQ genotype. Individuals with high-risk HLA class II genotypes for celiac disease, such as being homozygous for HLA-DQ2, consistently exhibit a more severe molecular phenotype in response to gluten.[3] Transcriptomic analysis indicates that stratification based on HLA-DQ2/HLA-DQ8 gene dosage could be beneficial in optimizing the therapeutic effects of this compound, particularly in mitigating the interferon-γ-induced mucosal damage.[2] While this compound has demonstrated overall efficacy in attenuating gluten-induced mucosal injury, patients with a higher genetic risk may derive the most significant benefit.[1][2]

Q3: What were the key outcomes of the this compound clinical trials?

A3: In a phase 2a, double-blind, placebo-controlled trial, this compound was shown to significantly attenuate gluten-induced duodenal mucosal damage in adults with well-controlled celiac disease undergoing a six-week gluten challenge.[4] The primary endpoint, the change in the ratio of villous height to crypt depth (Vh:Cd), was significantly improved in all this compound dose groups (10 mg, 50 mg, and 100 mg) compared to placebo.[4]

Treatment GroupMean Change in Vh:Cd Ratio (from baseline)Estimated Difference from Placebo (95% CI)p-value
Placebo-1.13------
This compound 10 mg-0.690.44 (0.15 to 0.73)0.001
This compound 50 mg-0.640.49 (0.20 to 0.77)<0.001
This compound 100 mg-0.650.48 (0.20 to 0.77)<0.001

Table 1: Change in Villous Height to Crypt Depth (Vh:Cd) Ratio after 6-Week Gluten Challenge. Data sourced from Schuppan D, Mäki M, et al. N Engl J Med 2021;385:35-45.[4]

Secondary endpoints, including a reduction in intraepithelial lymphocyte density and improvements in symptoms and quality of life, were also observed, particularly at the 100 mg dose.[4]

Troubleshooting Experimental Protocols

Issue 1: Variability in patient response to this compound in a gluten challenge study.

Possible Cause: Differences in HLA-DQ genotype and associated genetic risk for celiac disease.

Troubleshooting Steps:

  • HLA-DQ Genotyping: Ensure all study participants have been genotyped for HLA-DQ2 and HLA-DQ8 to allow for stratification of results. This will help in determining if the observed variability correlates with specific genotypes (e.g., HLA-DQ2 homozygotes vs. heterozygotes).

  • Gene Dose Analysis: For patients with HLA-DQ2, differentiate between those with one (heterozygous) or two (homozygous) copies of the DQB1*02 allele. A higher gene dose is associated with a greater risk and severity of celiac disease.[5]

  • Subgroup Data Analysis: Analyze the primary and secondary endpoints for each HLA-DQ genotype subgroup separately. This may reveal a more pronounced therapeutic effect in high-risk populations. Transcriptomic data suggests that individuals with a higher HLA-DQ risk gene dose have a more significant gluten-induced inflammatory response, which may be more effectively mitigated by this compound.[2]

Issue 2: Inconsistent serological marker results during a this compound trial.

Possible Cause: Serological markers may not be reliable indicators of histological changes during a short-term gluten challenge, especially when an active therapeutic agent is being administered.

Troubleshooting Steps:

  • Prioritize Histology: The primary endpoint in this compound clinical trials has been the change in duodenal histology (Vh:Cd ratio), as this is a direct measure of mucosal injury.[4] Serological responses can be variable and may not correlate directly with the degree of mucosal protection afforded by the drug.[6]

  • Comprehensive Serology Panel: If using serology, measure a panel of markers, including tissue transglutaminase antibodies (tTG-IgA) and deamidated gliadin peptide antibodies (DGP-IgA and DGP-IgG). However, be aware that even with a gluten challenge, seroconversion rates can be low in adults over a short period.[6][7]

  • Focus on Molecular Markers: Transcriptomic analysis of intestinal biopsies can provide a more sensitive and direct measure of the inflammatory response and the effect of the drug at the cellular level. This approach has shown that this compound effectively prevents gluten-induced gene expression changes associated with inflammation and mucosal damage.[2]

Detailed Experimental Protocols

Gluten Challenge Protocol (based on Phase 2a this compound Trial)

  • Participants: Adults with biopsy-confirmed celiac disease, well-controlled on a gluten-free diet for at least one year, and positive for HLA-DQ2 or HLA-DQ8.

  • Study Design: Randomized, double-blind, placebo-controlled.

  • Duration: 6 weeks.

  • Gluten Challenge: Daily oral administration of 3 grams of gluten.[4]

  • Drug Administration: this compound (or placebo) administered orally once daily, prior to a meal containing the gluten challenge.

  • Primary Endpoint Assessment: Upper endoscopy with duodenal biopsies at baseline and at the end of the 6-week challenge to assess the change in the villous height to crypt depth (Vh:Cd) ratio.[4]

  • Secondary Endpoint Assessments:

    • Intraepithelial lymphocyte density from duodenal biopsies.

    • Serological markers (e.g., tTG-IgA) at baseline and end of study.

    • Patient-reported outcomes using validated questionnaires such as the Celiac Symptom Index.[4]

HLA-DQ Genotyping

  • Methodology: DNA is extracted from a whole blood sample. HLA-DQA1 and HLA-DQB1 alleles are typed using a polymerase chain reaction (PCR)-based method with sequence-specific oligonucleotide probes or next-generation sequencing to identify the presence of celiac disease-associated alleles (DQA105, DQB102, DQA103, DQB103:02).[8] This allows for the determination of HLA-DQ2.5, DQ2.2, and DQ8 haplotypes and the assessment of DQB1*02 gene dosage.

Visualizations

hla_risk_stratification patient_population Celiac Disease Patient Population genotyping HLA-DQ Genotyping patient_population->genotyping high_risk High Genetic Risk (e.g., HLA-DQ2 Homozygous) genotyping->high_risk intermediate_risk Intermediate Genetic Risk (e.g., HLA-DQ2 Heterozygous) genotyping->intermediate_risk other_risk Other Genotypes (e.g., HLA-DQ8) genotyping->other_risk analysis Stratified Efficacy Analysis high_risk->analysis intermediate_risk->analysis other_risk->analysis

References

Validation & Comparative

A Comparative Analysis of Vilagletistat and Larazotide Acetate for Celiac Disease Therapy

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – In the evolving landscape of celiac disease therapeutics, two investigational drugs, Vilagletistat and Larazotide acetate, are emerging as promising adjunctive treatments to a gluten-free diet. This guide offers a detailed comparison of their mechanisms of action, clinical trial outcomes, and experimental protocols to inform researchers, scientists, and drug development professionals.

Executive Summary

This compound (formerly ZED1227) is a selective, orally administered inhibitor of tissue transglutaminase 2 (TG2), a key enzyme in the pathogenesis of celiac disease.[1][2] By blocking TG2, this compound aims to prevent the deamidation of gluten peptides, a critical step in the inflammatory cascade.[3][4] Larazotide acetate, on the other hand, is a tight junction regulator that is designed to prevent gluten peptides from crossing the intestinal barrier.[5][6] This guide provides a comprehensive overview of the available clinical data and methodologies for both compounds.

Mechanism of Action

This compound: Targeting the Core Immune Response

This compound directly targets the initial step of the autoimmune response in celiac disease. Gluten peptides, rich in proline and glutamine, are relatively resistant to digestion.[7] In genetically susceptible individuals, tissue transglutaminase 2 (TG2) deamidates specific glutamine residues in these peptides.[7] This modification increases their binding affinity to HLA-DQ2 or HLA-DQ8 molecules on antigen-presenting cells, thereby triggering a T-cell-mediated inflammatory response that leads to intestinal damage.[4][7] this compound, by inhibiting TG2, is designed to prevent this deamidation and subsequent immune activation.[3]

Vilagletistat_MOA cluster_lumen Intestinal Lumen cluster_epithelium Intestinal Epithelium cluster_lamina Lamina Propria Gluten Gluten Gliadin Gliadin Peptides Gluten->Gliadin Digestion TG2 Tissue Transglutaminase 2 (TG2) Gliadin->TG2 EpithelialCell Epithelial Cell DeamidatedGliadin Deamidated Gliadin TG2->DeamidatedGliadin Deamidation APC Antigen Presenting Cell (APC) (HLA-DQ2/8) DeamidatedGliadin->APC Binds to TCell T-Cell APC->TCell Activates Inflammation Inflammation & Intestinal Damage TCell->Inflammation This compound This compound This compound->TG2 Inhibits

Caption: this compound's Mechanism of Action
Larazotide Acetate: Fortifying the Intestinal Barrier

Larazotide acetate takes a different approach by targeting the intestinal barrier function. In celiac disease, gluten can induce the release of zonulin, a protein that modulates the permeability of tight junctions between intestinal epithelial cells.[6] This leads to increased intestinal permeability, allowing gluten peptides to pass from the lumen into the lamina propria, where they can trigger an immune response.[5][8] Larazotide acetate, an octapeptide, is believed to act as a zonulin antagonist, preventing the disassembly of tight junctions and thereby reducing the influx of immunogenic gluten fragments.[6][9]

Larazotide_MOA cluster_lumen Intestinal Lumen cluster_epithelium Intestinal Epithelium cluster_lamina Lamina Propria Gluten Gluten Gliadin Gliadin Peptides Gluten->Gliadin Digestion TJ Tight Junctions Gliadin->TJ Disrupts ImmuneCells Immune Cells TJ->ImmuneCells Paracellular Transport of Gliadin EpithelialCell1 Epithelial Cell EpithelialCell2 Epithelial Cell Larazotide Larazotide Acetate Larazotide->TJ Protects Inflammation Inflammation ImmuneCells->Inflammation

Caption: Larazotide Acetate's Mechanism of Action

Clinical Trial Data

This compound

A Phase 2 proof-of-concept trial evaluated the efficacy and safety of this compound in adults with well-controlled celiac disease undergoing a daily gluten challenge.[10]

Endpoint Placebo This compound (10 mg) This compound (50 mg) This compound (100 mg)
Change in Villus Height to Crypt Depth Ratio -0.610.44 (p=0.001 vs placebo)0.49 (p<0.001 vs placebo)0.48 (p<0.001 vs placebo)
Change in Intraepithelial Lymphocyte Density (cells/100 epithelial cells) --2.7-4.2-9.6
Common Adverse Events Headache, nausea, diarrhea, vomiting, abdominal painSimilar incidence to placeboSimilar incidence to placeboSimilar incidence to placebo (Rash reported in 8% of patients)

Data from Schuppan D, et al. N Engl J Med. 2021.[10]

Larazotide Acetate

A Phase 2b trial investigated Larazotide acetate in patients with celiac disease who had persistent symptoms despite being on a gluten-free diet for at least 12 months.[5]

Endpoint Placebo Larazotide Acetate (0.5 mg) Larazotide Acetate (1 mg) Larazotide Acetate (2 mg)
Change in CeD-GSRS Score -Met primary endpoint (ANCOVA p=0.022)No significant differenceNo significant difference
CeD PRO Symptomatic Days -26% decrease (p=0.017)No significant differenceNo significant difference
Improved Symptom Days -31% increase (p=0.034)No significant differenceNo significant difference
≥50% Reduction in Abdominal Pain Score (for ≥6 of 12 weeks) -Met endpoint (p=0.022)No significant differenceNo significant difference
Change in Non-GI Symptoms (Headache and Tiredness) -Decrease (p=0.010)No significant differenceNo significant difference

Data from Leffler DA, et al. Gastroenterology. 2015.[5]

Experimental Protocols

This compound Phase 2 Trial (CEC-3)
  • Study Design: A randomized, double-blind, placebo-controlled, proof-of-concept trial conducted at 20 centers in seven European countries.[10][11]

  • Participants: Adults with biopsy-confirmed celiac disease who were following a strict gluten-free diet.[10]

  • Intervention: Participants were randomly assigned to receive one of three doses of this compound (10 mg, 50 mg, or 100 mg) or a placebo once daily for six weeks.[10]

  • Gluten Challenge: All participants underwent a daily gluten challenge of 3 grams.[10]

  • Primary Endpoint: The change in the ratio of villus height to crypt depth in duodenal biopsies from baseline to week 6.[10][11]

  • Secondary Endpoints: Included changes in intraepithelial lymphocyte density, symptom scores, and quality-of-life measures.[10]

Vilagletistat_Trial cluster_workflow This compound Phase 2 Trial Workflow Recruitment Recruitment: Adults with controlled celiac disease Randomization Randomization Recruitment->Randomization Placebo Placebo Randomization->Placebo Dose10 This compound 10mg Randomization->Dose10 Dose50 This compound 50mg Randomization->Dose50 Dose100 This compound 100mg Randomization->Dose100 Treatment 6-Week Treatment + 3g Gluten Challenge/day Placebo->Treatment Dose10->Treatment Dose50->Treatment Dose100->Treatment Endpoint Primary Endpoint: Change in Villus Height to Crypt Depth Ratio Treatment->Endpoint

Caption: this compound Phase 2 Trial Workflow
Larazotide Acetate Phase 2b Trial (NCT01396213)

  • Study Design: A multicenter, randomized, double-blind, placebo-controlled trial.[5]

  • Participants: 342 adult patients with confirmed celiac disease who had been on a gluten-free diet for at least 12 months but still experienced persistent symptoms.[5]

  • Intervention: The study included a 4-week placebo run-in, followed by a 12-week treatment period where patients received Larazotide acetate (0.5 mg, 1 mg, or 2 mg) or placebo three times daily before meals, and a 4-week placebo run-out phase.[5]

  • Primary Endpoint: The difference in the average on-treatment Celiac Disease Gastrointestinal Symptom Rating Scale (CeD-GSRS) score.[5]

  • Secondary Endpoints: Included validation of the Celiac Disease Patient Reported Outcome (CeD PRO) instrument.[5]

Larazotide_Trial cluster_workflow Larazotide Acetate Phase 2b Trial Workflow Recruitment Recruitment: Adults with symptomatic celiac disease on GFD RunIn 4-Week Placebo Run-in Recruitment->RunIn Randomization Randomization RunIn->Randomization Placebo Placebo Randomization->Placebo Dose05 Larazotide 0.5mg Randomization->Dose05 Dose1 Larazotide 1mg Randomization->Dose1 Dose2 Larazotide 2mg Randomization->Dose2 Treatment 12-Week Treatment Placebo->Treatment Dose05->Treatment Dose1->Treatment Dose2->Treatment RunOut 4-Week Placebo Run-out Treatment->RunOut Endpoint Primary Endpoint: Change in CeD-GSRS Score RunOut->Endpoint

Caption: Larazotide Acetate Phase 2b Trial Workflow

Comparative Discussion

This compound and Larazotide acetate represent two distinct and promising strategies for the pharmacological management of celiac disease. This compound's targeted inhibition of TG2 addresses a fundamental step in the disease's immunopathogenesis, with clinical data demonstrating a significant attenuation of gluten-induced mucosal injury.[10] This approach may be particularly beneficial in preventing the histological damage that defines celiac disease.

In contrast, Larazotide acetate's mechanism of regulating tight junction permeability offers a non-immunosuppressive approach to limit the entry of the disease-triggering antigen.[5][6] Clinical trials have shown its efficacy in reducing symptoms in patients who remain symptomatic despite a gluten-free diet, suggesting a role in managing the clinical manifestations of the disease.[5]

The choice between these therapies, should they gain regulatory approval, may depend on the specific clinical needs of the patient. For individuals with evidence of ongoing mucosal damage despite dietary adherence, this compound's protective effect on the intestinal lining could be advantageous. For those primarily struggling with persistent symptoms, Larazotide acetate may offer significant relief.

Future research, including head-to-head clinical trials, will be crucial to fully elucidate the comparative efficacy and safety of these two novel agents and to determine their optimal placement in the treatment paradigm for celiac disease.

References

A Comparative Analysis of Vilagletistat and Gluten-Degrading Enzymes in the Management of Celiac Disease

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of two emerging therapeutic strategies for celiac disease: Vilagletistat (a TG2 inhibitor) and gluten-degrading enzymes. This document synthesizes available clinical trial data, details experimental methodologies, and visualizes the underlying biological pathways and therapeutic mechanisms.

Celiac disease, an autoimmune disorder triggered by gluten ingestion in genetically predisposed individuals, currently necessitates a strict, lifelong gluten-free diet. However, the burden of this diet and the risk of inadvertent gluten exposure have spurred the development of non-dietary therapeutic interventions. Among the most promising are this compound, which targets a key enzyme in the disease's pathogenesis, and gluten-degrading enzymes, which aim to neutralize gluten before it can trigger an immune response. This guide offers a detailed comparison of their efficacy and mechanisms of action based on available scientific literature.

Mechanism of Action: A Tale of Two Strategies

This compound and gluten-degrading enzymes employ fundamentally different approaches to mitigate the effects of gluten in celiac disease patients.

This compound (ZED1227): This orally active drug is a selective inhibitor of tissue transglutaminase 2 (TG2).[1][2] TG2 is a pivotal enzyme in the pathogenesis of celiac disease.[3][4] It deamidates gluten peptides in the small intestine, a modification that significantly increases their immunogenicity and binding affinity to HLA-DQ2/DQ8 molecules on antigen-presenting cells.[4][5] This, in turn, leads to the activation of gluten-specific T cells and the subsequent inflammatory cascade that results in damage to the intestinal mucosa.[5][6] By blocking TG2, this compound aims to prevent this initial step in the autoimmune response, thereby averting the downstream inflammatory damage.[4]

Gluten-Degrading Enzymes: This class of therapeutics consists of orally administered enzymes designed to break down gluten proteins into smaller, non-immunogenic fragments within the stomach before they reach the small intestine.[7][8] Several enzymes are under investigation, including TAK-062 (Zamaglutenase) and Latiglutenase. These enzymes are engineered to be active in the acidic environment of the stomach and to efficiently cleave the proline- and glutamine-rich regions of gluten that are resistant to digestion by human proteases.[7][9] The goal is to reduce the amount of intact, harmful gluten peptides reaching the small intestine to a level below the threshold that triggers an immune response in individuals with celiac disease.[10][11]

Visualizing the Mechanisms and Pathways

To better understand these distinct approaches, the following diagrams illustrate the celiac disease pathway and the points of intervention for this compound and gluten-degrading enzymes.

Celiac_Disease_Signaling_Pathway cluster_lumen Intestinal Lumen cluster_epithelium Intestinal Epithelium cluster_lamina_propria Lamina Propria Gluten Gluten GlutenPeptides Gluten Peptides Gluten->GlutenPeptides Digestion EpithelialCell Epithelial Cell GlutenPeptides->EpithelialCell Paracellular Transport TG2 Tissue Transglutaminase 2 (TG2) GlutenPeptides->TG2 DeamidatedPeptides Deamidated Gluten Peptides TG2->DeamidatedPeptides Deamidation APC Antigen Presenting Cell (APC) with HLA-DQ2/8 DeamidatedPeptides->APC Binding TCell Gluten-Specific T-Cell APC->TCell Activation Inflammation Inflammation & Intestinal Damage TCell->Inflammation

Figure 1: Simplified signaling pathway of celiac disease pathogenesis.

Therapeutic_Interventions cluster_lumen Stomach/Intestinal Lumen cluster_lamina_propria Lamina Propria Gluten Gluten GlutenDegradingEnzymes Gluten-Degrading Enzymes Gluten->GlutenDegradingEnzymes Intervention SmallPeptides Small, Non-immunogenic Peptides GlutenDegradingEnzymes->SmallPeptides Degradation GlutenPeptides Gluten Peptides TG2 Tissue Transglutaminase 2 (TG2) GlutenPeptides->TG2 Deamidation TG2->Deamidation This compound This compound (TG2 Inhibitor) This compound->TG2 Inhibition Gluten_Challenge_Trial_Workflow cluster_screening Screening & Baseline cluster_intervention Intervention Phase cluster_assessment End of Study Assessment Screening Participant Screening (Inclusion/Exclusion Criteria) Baseline Baseline Assessment (Biopsy, Serology, Symptoms) Screening->Baseline Randomization Randomization Baseline->Randomization TreatmentGroup Treatment Group (e.g., this compound or Enzyme) Randomization->TreatmentGroup PlaceboGroup Placebo Group Randomization->PlaceboGroup GlutenChallenge Daily Gluten Challenge TreatmentGroup->GlutenChallenge PlaceboGroup->GlutenChallenge SymptomDiary Daily Symptom Diary GlutenChallenge->SymptomDiary PostIntervention Post-Intervention Assessment (Biopsy, Serology, Symptoms) SymptomDiary->PostIntervention DataAnalysis Data Analysis (Comparison of Endpoints) PostIntervention->DataAnalysis

References

Introduction to Transglutaminase 2 (TG2) and its Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

An Objective Comparison of Vilagletistat, ERW1041, and PX-12 as Transglutaminase 2 Inhibitors for Researchers and Drug Development Professionals.

Transglutaminase 2 (TG2) is a multifunctional enzyme known for its calcium-dependent transamidation activity, which involves cross-linking proteins by forming stable isopeptide bonds between glutamine and lysine residues.[1][2] Beyond this, TG2 participates in various cellular processes, including signal transduction as a G-protein, protein scaffolding, and kinase activity.[1] Its involvement in numerous signaling pathways, such as those regulated by NF-κB and TGF-β, implicates it in a range of pathologies including celiac disease, cancer, and fibrosis.[3][4] This central role in disease pathogenesis makes TG2 a compelling therapeutic target.

This guide provides a comparative analysis of three small molecule inhibitors of TG2: this compound (also known as ZED-1227), ERW1041, and PX-12. This compound and ERW1041 are active-site directed inhibitors, while PX-12, primarily a thioredoxin-1 inhibitor, also demonstrates efficacy against TG2 through oxidative mechanisms.[5][6][7] We will examine their performance based on available experimental data, detail the methodologies used for their evaluation, and visualize key concepts to aid in their comparative assessment.

Quantitative Performance Data

The inhibitory potential of this compound, ERW1041, and PX-12 has been quantified using various in vitro and cellular assays. The following tables summarize the key performance metrics for each compound.

Table 1: In Vitro Enzyme Inhibition

InhibitorTarget EnzymeIC50KiMechanism of ActionReference
This compound (ZED-1227) Human TG245 nM-Specific, Orally Active[7]
ERW1041 Human TG21.6 µM11 µMActive-site Directed, Competitive[8][9]
Mouse TG26.8 µM-Active-site Directed, Competitive[9]
Human TG10.44 µM--[9]
Factor XIIIa52 µM--[9]
PX-12 TG22.11 µM*-Oxidative Inhibition[6]

*Note: The IC50 value for PX-12 is for the inhibition of thioredoxin-mediated TG2 activation in T84 cells.[6]

Table 2: Cellular and Ex Vivo Inhibition

InhibitorAssay SystemConcentrationRemaining TG2 Activity (%)Key FindingsReference
ERW1041 Caco-2 Cell Lysates10 µM45 ± 19Less effective than PX-12 in lysates.[5][10]
Confluent Caco-2 CellsDose-dependent-Effective in intact cell monolayers.[5][10]
Duodenal Biopsies100 µM22 ± 11Comparable to PX-12 at this concentration.[5][10]
PX-12 Caco-2 Cell Lysates10 µM12 ± 7Significantly more effective than ERW1041 in lysates.[5][10]
Confluent Caco-2 Cells--No inhibition observed, possibly due to inactivation.[5][10]
Duodenal Biopsies100 µM25 ± 13Comparable to ERW1041 at this concentration.[5][10]

Comparative Experimental Data Summary

Direct comparative studies highlight significant differences in the efficacy and behavior of ERW1041 and PX-12 under various experimental conditions.

A key study investigated the inhibition of TG2-mediated cross-linking of pepsin-/trypsin-digested gliadin (PTG).[5][10] In this cell-free assay using immobilized TG2, PX-12 was found to be a more potent inhibitor than ERW1041. At a concentration of 10 µM, PX-12 reduced TG2 activity to 15 ± 3% of the control, whereas ERW1041 only reduced it to 48 ± 8%.[5][10] This trend continued at 100 µM, with PX-12 demonstrating superior inhibition (5 ± 1% remaining activity vs. 11 ± 2% for ERW1041).[5][10]

In experiments using Caco-2 cell lysates, PX-12 also showed greater efficacy, reducing TG2 activity to 12 ± 7% at 10 µM, compared to 45 ± 19% for ERW1041.[5][10] However, in confluent Caco-2 cell monolayers, a model that represents a more complex biological environment, ERW1041 exhibited a dose-dependent inhibitory effect, while PX-12 showed no significant inhibition.[5][10] This suggests that PX-12 may be rapidly inactivated or degraded in this specific cell culture system.[5][10]

Interestingly, when tested on duodenal biopsies from celiac disease patients, both inhibitors demonstrated comparable efficacy at a concentration of 100 µM.[5][10]

Experimental Protocols

The following are detailed descriptions of the key experimental methodologies used to generate the comparative data.

TG2 Activity Assay (Immobilized Enzyme)

This assay quantifies TG2's ability to cross-link substrates.

  • Plate Preparation: 96-well plates are coated with 10 nM recombinant human TG2.

  • Inhibitor Incubation: Various concentrations of PX-12 or ERW1041 are added to the wells.

  • Substrate Addition: A solution containing pepsin-/trypsin-digested gliadin (PTG) is added to initiate the cross-linking reaction.

  • Quantification: The amount of cross-linked PTG is measured using fluorometry. Normalization is performed against control wells with TG2 but no inhibitor, and background is subtracted using wells with neither PTG nor TG2.[10][11]

Cellular TG2 Activity Assay (Caco-2 Lysates)

This method assesses inhibitor performance on TG2 from a cellular source.

  • Lysate Preparation: Caco-2 cells are lysed to release intracellular TG2.

  • Inhibitor and Substrate Incubation: Cell lysates are incubated with the inhibitors (PX-12 or ERW1041) and the TG2 substrate 5-biotinamidopentylamine (5BP).

  • Detection: The incorporation of 5BP into other proteins by TG2 is quantified. This can be achieved through methods like fluorometry, using a streptavidin-conjugated fluorophore.[5][11]

Epithelial Transport Assay

This assay measures the ability of inhibitors to block the TG2-mediated transport of gliadin peptides across an epithelial barrier.

  • Cell Culture: Caco-2 cells are grown to form a confluent monolayer, which mimics the intestinal epithelium.

  • Inhibitor Treatment: The cell monolayers are treated with either ERW1041 or PX-12.

  • Peptide Addition: Fluorescently labeled gliadin peptides (e.g., P56-88) are added to the apical side of the monolayer.

  • Analysis: The amount of fluorescent peptide that has been transported to the basolateral side is measured over time using fluorometry. Confocal microscopy can also be used to visualize peptide uptake.[5][10]

Visualizations: Pathways and Workflows

TG2 Signaling and Extracellular Matrix Interaction

Transglutaminase 2 plays a critical role in cell adhesion, migration, and survival by interacting with the extracellular matrix (ECM). It binds to fibronectin, facilitating the interaction between cells and the ECM, which in turn activates signaling pathways like FAK and AKT. TG2 can also influence gene expression through pathways involving NF-κB and TGF-β.[12][13]

TG2_Signaling_Pathway TG2 Signaling and ECM Interaction cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space TG2_ext Extracellular TG2 FN Fibronectin (FN) TG2_ext->FN Binds ECM ECM Proteins TG2_ext->ECM Cross-links Integrin Integrin Receptor FN->Integrin Activates FAK FAK Integrin->FAK AKT AKT FAK->AKT Migration Cell Adhesion & Migration FAK->Migration Proliferation Cell Proliferation & Survival AKT->Proliferation NFkB NF-κB NFkB->Proliferation TGFb TGF-β Pathway TGFb->Migration

Caption: TG2's role in extracellular matrix stabilization and intracellular signaling.

General Workflow for TG2 Inhibitor Evaluation

The evaluation of novel TG2 inhibitors typically follows a multi-step process, beginning with biochemical assays and progressing to more complex cellular and in vivo models. This ensures a thorough characterization of potency, selectivity, and cell permeability.

Inhibitor_Evaluation_Workflow Workflow for TG2 Inhibitor Characterization cluster_0 Step 1: In Vitro Biochemical Assays cluster_1 Step 2: Cell-Based Assays cluster_2 Step 3: Advanced & In Vivo Models A1 Recombinant TG2 Activity Assay A2 Determine IC50 & Ki A1->A2 A3 Selectivity Panel (e.g., TG1, FXIIIa) A2->A3 B1 Cell Lysate Activity Assay A3->B1 B2 Intact Cell Activity Assay B1->B2 B3 Cell Viability/ Toxicity Assay B2->B3 C1 Ex Vivo Tissue/Biopsy Inhibition Assay B3->C1 C2 Animal Models of Disease (e.g., Inflammation, Fibrosis) C1->C2

Caption: A typical experimental workflow for characterizing TG2 inhibitors.

Mechanisms of TG2 Inhibition

This compound and ERW1041 act as competitive, active-site directed inhibitors, binding to the catalytic cysteine residue of TG2.[8][14] In contrast, PX-12 is thought to inhibit TG2 through an oxidative mechanism, which is distinct from its primary role as an inhibitor of thioredoxin-1.[5][6]

Inhibition_Mechanisms Comparison of TG2 Inhibition Mechanisms cluster_competitive Active-Site Directed Inhibition cluster_oxidative Oxidative Inhibition TG2 TG2 Enzyme Catalytic Site (Cys277) Allosteric Site This compound This compound This compound->TG2:cat Binds & Blocks Substrate Access ERW1041 ERW1041 ERW1041->TG2:cat Binds & Blocks Substrate Access PX12 PX-12 PX12->TG2 Oxidizes Critical Residues

Caption: Mechanisms of action for different classes of TG2 inhibitors.

Conclusion

The choice between this compound, ERW1041, and PX-12 as TG2 inhibitors depends heavily on the specific research application.

  • This compound (ZED-1227) emerges as a highly potent and specific TG2 inhibitor with a low nanomolar IC50, making it a strong candidate for therapeutic development, particularly given its oral activity.[7]

  • ERW1041 is a well-characterized, cell-permeable competitive inhibitor.[15] While less potent than this compound, its effectiveness in intact cell models and ex vivo tissues makes it a valuable tool for studying the cellular functions of TG2.[5][10]

  • PX-12 demonstrates potent inhibition of TG2 in biochemical and cell lysate assays, often outperforming ERW1041 in these contexts.[5][10] However, its lack of activity in confluent cell monolayers suggests potential issues with stability or cell permeability that may limit its utility in certain biological systems.[5][10] Its dual action as a thioredoxin-1 inhibitor could also be a confounding factor in experimental design.[6]

References

A Comparative Analysis of Vilagletistat and Other Emerging Therapies for Celiac Disease

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of Vilagletistat (formerly ZED1227), a novel transglutaminase 2 (TG2) inhibitor, with other leading potential therapies for celiac disease. The therapies are evaluated based on their distinct mechanisms of action, supported by available quantitative data from clinical trials and detailed experimental methodologies. This document aims to offer an objective resource for the scientific community engaged in the research and development of treatments for celiac disease.

Introduction to Celiac Disease and Therapeutic Landscape

Celiac disease is a chronic autoimmune disorder triggered by the ingestion of gluten in genetically predisposed individuals. The current standard of care is a strict, lifelong gluten-free diet, which can be challenging to maintain and may not lead to complete mucosal healing or symptom resolution in all patients. This has spurred the development of non-dietary therapeutic strategies targeting different aspects of the disease's pathophysiology. This guide focuses on the comparative analysis of this compound against other promising candidates in clinical development, including Larazotide Acetate and PRV-015.

Mechanism of Action and Signaling Pathways

The primary therapeutic candidates for celiac disease target different stages of the pathogenic process, from preventing gluten-derived peptides from crossing the intestinal barrier to modulating the subsequent immune response.

This compound (ZED1227): Tissue Transglutaminase 2 (TG2) Inhibition

This compound is an orally administered small molecule that specifically and irreversibly inhibits tissue transglutaminase 2 (TG2).[1][2] In celiac disease, TG2 deamidates gluten peptides, a critical step that increases their immunogenicity and binding affinity to HLA-DQ2/DQ8 molecules on antigen-presenting cells.[1] This, in turn, activates a downstream inflammatory cascade. By blocking TG2, this compound aims to prevent the initial trigger of the autoimmune response.[1][3]

Vilagletistat_Mechanism cluster_lumen Intestinal Lumen cluster_epithelium Intestinal Epithelium cluster_lamina_propria Lamina Propria Gluten Gluten Gliadin Gliadin Peptides Gluten->Gliadin Digestion TG2 Tissue Transglutaminase 2 (TG2) Gliadin->TG2 Enters Epithelium Deamidated_Gliadin Deamidated Gliadin TG2->Deamidated_Gliadin Deamidation APC Antigen Presenting Cell (APC) (HLA-DQ2/8) Deamidated_Gliadin->APC Binds to This compound This compound This compound->TG2 Inhibits T_Cell CD4+ T-Cell APC->T_Cell Presents Antigen Inflammation Inflammation & Intestinal Damage T_Cell->Inflammation Activates

Figure 1: this compound's Mechanism of Action.
Larazotide Acetate: Tight Junction Regulation

Larazotide acetate is a synthetic peptide designed to inhibit paracellular permeability by preventing the disassembly of tight junctions between intestinal epithelial cells.[4][5] In celiac disease, gliadin peptides can induce the release of zonulin, a protein that modulates tight junction integrity.[4] Larazotide acetate is believed to act as a zonulin receptor antagonist, thereby preventing the entry of immunogenic gluten peptides into the lamina propria.[4][6][7]

Larazotide_Mechanism cluster_lumen Intestinal Lumen cluster_epithelium Intestinal Epithelium cluster_lamina_propria Lamina Propria Gliadin Gliadin Peptides Zonulin_Receptor Zonulin Receptor Gliadin->Zonulin_Receptor Induces Zonulin Release (Binds Receptor) Immune_Response Immune Response Gliadin->Immune_Response Triggers Tight_Junctions Tight Junctions Zonulin_Receptor->Tight_Junctions Disassembly Tight_Junctions->Gliadin Allows Passage Larazotide Larazotide Acetate Larazotide->Zonulin_Receptor Blocks

Figure 2: Larazotide Acetate's Mechanism of Action.
PRV-015 (AMG 714): Anti-Interleukin-15 (IL-15) Monoclonal Antibody

PRV-015 is a human monoclonal antibody that targets interleukin-15 (IL-15), a pro-inflammatory cytokine central to the pathophysiology of celiac disease.[8][9] IL-15 is implicated in the activation and proliferation of intraepithelial lymphocytes (IELs), which contribute to intestinal mucosal damage.[8] By neutralizing IL-15, PRV-015 aims to reduce the inflammatory response and subsequent tissue injury.[8][9]

PRV015_Mechanism cluster_lamina_propria Lamina Propria IL15 Interleukin-15 (IL-15) IEL Intraepithelial Lymphocyte (IEL) IL15->IEL Activates & Proliferates PRV015 PRV-015 PRV015->IL15 Neutralizes Intestinal_Damage Intestinal Damage IEL->Intestinal_Damage Contributes to

Figure 3: PRV-015's Mechanism of Action.

Comparative Efficacy Data from Clinical Trials

The following tables summarize the available quantitative data from clinical trials for this compound, Larazotide Acetate, and PRV-015.

Table 1: Histological Outcomes

TherapyStudy PhaseGluten ChallengeChange in Villus Height to Crypt Depth (Vh:Cd) RatioReference
This compound Phase 2a3g/day for 6 weeksStatistically significant attenuation of gluten-induced mucosal damage at all doses (10, 50, and 100 mg) compared to placebo.[10]
Larazotide Acetate Phase 2bN/A (persistent symptoms)Not the primary endpoint; focused on symptom reduction.[1][11][12]
PRV-015 Phase 2aGluten ChallengeNo significant difference in the change of Vh:Cd ratio compared to placebo at both 150 mg and 300 mg doses.[3][7]

Table 2: Patient-Reported Outcomes (PROs)

TherapyStudy PhasePRO MeasureKey FindingsReference
This compound Phase 2aCeliac Symptom IndexIncrease in symptom scores from baseline in all groups during gluten challenge.[13]
Larazotide Acetate Phase 2bCeD-GSRSStatistically significant reduction in symptoms with the 0.5 mg dose compared to placebo.[1][11][12]
PRV-015 Phase 2aCeD-PRO38% decrease in symptom score at 12 weeks compared to placebo.[14]

Table 3: Biomarker and Serological Outcomes

TherapyStudy PhaseBiomarkerKey FindingsReference
This compound Phase 2aAnti-tTG IgANot specified as a primary outcome in the provided data.
Larazotide Acetate Earlier TrialsAnti-tTG IgABlunted increases in anti-tTG antibodies during gluten challenge.[1]
PRV-015 Phase 2aIntraepithelial Lymphocytes (IELs)Smaller increases in CD3-positive IELs in the 300 mg group compared to placebo.[3][7]
PRV-015 Phase 2aAnti-tTG & Anti-DGP AntibodiesNo significant difference in the increase of antibody titers compared to placebo.[3]

Experimental Protocols

Standardization of experimental protocols in celiac disease clinical trials is crucial for the accurate evaluation and comparison of therapeutic candidates.

Gluten Challenge

A gluten challenge is often employed to assess the efficacy of a drug in preventing gluten-induced damage.

  • Protocol: Participants, typically in a state of remission on a gluten-free diet, are administered a specific daily dose of gluten for a defined period.

  • Example: In the this compound Phase 2a trial, participants received 3 grams of gluten daily for 6 weeks.[10] A study at Mass General involved a 14-day challenge with daily symptom tracking and biological sampling.[15]

Gluten_Challenge_Workflow cluster_workflow Gluten Challenge Workflow Screening Screening & Baseline Assessment Randomization Randomization (Drug vs. Placebo) Screening->Randomization Gluten_Admin Daily Gluten Administration Randomization->Gluten_Admin Monitoring Symptom & Biomarker Monitoring Gluten_Admin->Monitoring Endpoint Endpoint Assessment (e.g., Biopsy) Monitoring->Endpoint

Figure 4: Generalized Gluten Challenge Workflow.
Histological Assessment

The primary endpoint for many celiac disease trials is the change in small intestinal mucosal architecture.

  • Procedure: Duodenal biopsies are obtained via esophagogastroduodenoscopy at baseline and at the end of the treatment period.

  • Analysis: Biopsies are typically evaluated using the Marsh-Oberhuber classification, which grades the severity of villous atrophy, crypt hyperplasia, and intraepithelial lymphocytosis.[16] Quantitative morphometry, measuring the villus height to crypt depth (Vh:Cd) ratio, provides a more objective assessment.[17]

Serological Testing

Serological markers are used to support the diagnosis and monitor disease activity.

  • Primary Test: The measurement of IgA antibodies to tissue transglutaminase (tTG-IgA) is the preferred initial test.[18][19][20]

  • Confirmatory/Adjunctive Tests: Total serum IgA should be measured to rule out IgA deficiency.[18][19] In cases of IgA deficiency or for further confirmation, IgG-based tests for tTG or deamidated gliadin peptides (DGP-IgG) and IgA endomysial antibodies (EMA) can be used.[20][21]

  • Genetic Testing: HLA-DQ2 and HLA-DQ8 typing can be used to exclude a diagnosis of celiac disease.[18][22]

Patient-Reported Outcome (PRO) Measures

PROs are critical for assessing the clinical benefit of a therapy from the patient's perspective.

  • Validated Instruments: Several PRO measures have been developed and validated for celiac disease trials, including the Celiac Disease Symptom Diary (CDSD), the Celiac Disease Patient-Reported Outcome (CeD-PRO), and the Celiac Disease-specific modification of the Gastrointestinal Symptom Rating Scale (CeD-GSRS).[5][6][23] These tools are designed to capture the frequency and severity of gastrointestinal and non-gastrointestinal symptoms.

Conclusion

The landscape of celiac disease therapy is evolving, with several promising candidates targeting distinct pathogenic mechanisms. This compound, with its direct inhibition of TG2, has demonstrated a significant protective effect on the intestinal mucosa during a gluten challenge. Larazotide acetate has shown efficacy in reducing persistent symptoms by targeting intestinal permeability. PRV-015, while not meeting its primary histological endpoint in a gluten challenge model, has shown potential in modulating the inflammatory response and improving symptoms.

The continued rigorous evaluation of these and other emerging therapies, utilizing standardized and robust clinical trial methodologies, is essential for the development of effective non-dietary treatments for celiac disease. This will ultimately provide much-needed therapeutic options for patients who struggle with the burdens of a strict gluten-free diet.

References

Safety Operating Guide

Vilagletistat: A Guide to Safe Handling and Disposal in a Research Setting

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides essential safety and logistical information for the proper handling and disposal of vilagletistat (also known as ZED-1227), a potent, selective, and orally active transglutaminase 2 (TG2) inhibitor currently under investigation for the treatment of celiac disease.[1][2] Given its status as a research compound, adherence to strict laboratory safety protocols is paramount to ensure the safety of personnel and the protection of the environment.

Chemical and Physical Properties

This compound is a complex organic molecule with the molecular formula C₂₆H₃₆N₆O₆ and a molecular weight of 528.6 g/mol .[3] It is typically supplied as a solid powder.[2] Understanding the physicochemical properties is the first step in establishing safe handling and disposal procedures.

PropertyValueReference
Molecular Formula C₂₆H₃₆N₆O₆[3]
Molecular Weight 528.6 g/mol [3]
Appearance Solid[2]
CAS Number 1542132-88-6[1]
Solubility 10 mM in DMSO[2]

Storage and Stability

Proper storage is crucial to maintain the integrity of this compound and to prevent accidental exposure. The following storage conditions are recommended based on supplier data.

ConditionDuration
Solid Powder (-20°C) 12 Months
Solid Powder (4°C) 6 Months
In Solvent (-80°C) 6 Months
In Solvent (-20°C) 6 Months

Data sourced from Probechem Biochemicals.[2]

Proper Disposal Procedures

As there are no specific disposal guidelines published for this compound, general principles for the disposal of chemical and pharmaceutical waste in a laboratory setting must be followed. The following step-by-step guide is based on recommendations from the U.S. Food and Drug Administration (FDA) and the National Institutes of Health (NIH) for handling similar materials.[4][5]

Step 1: Assessment and Classification

Before disposal, assess the nature of the this compound waste. It may exist in several forms:

  • Unused or expired pure compound (solid powder).

  • Solutions in solvents (e.g., DMSO).

  • Contaminated labware (e.g., pipette tips, tubes, flasks).

  • Personal Protective Equipment (PPE) contaminated with this compound.

Based on its nature as a biologically active small molecule, this compound waste should be treated as hazardous chemical waste.

Step 2: Segregation and Containment

  • Solid Waste: Collect unused or expired this compound powder in a clearly labeled, sealed container designated for hazardous chemical waste. Do not mix with other incompatible waste streams.

  • Liquid Waste: Solutions of this compound should be collected in a designated, leak-proof, and clearly labeled hazardous waste container. The solvent used (e.g., DMSO) will also determine the appropriate waste stream.

  • Contaminated Materials: All disposable items that have come into direct contact with this compound, such as gloves, pipette tips, and plasticware, should be collected in a designated hazardous waste container.[5]

Step 3: Labeling

All waste containers must be clearly labeled with the following information:

  • The words "Hazardous Waste"

  • The full chemical name: "this compound"

  • The concentration and solvent (for liquid waste)

  • The date of accumulation

  • The associated hazards (e.g., "Biologically Active," "Chemical Irritant" - although specific hazards are not detailed in the search results, this is a prudent precaution for a research compound).

Step 4: Storage of Waste

Store hazardous waste in a designated, secure area away from general laboratory traffic. The storage area should be well-ventilated and have secondary containment to prevent spills.

Step 5: Disposal

Disposal of this compound waste must be handled by a licensed hazardous waste disposal company. Contact your institution's Environmental Health and Safety (EHS) department to arrange for pickup and proper disposal in accordance with local, state, and federal regulations. Do not dispose of this compound down the drain or in the regular trash. [4]

Experimental Protocols

While specific experimental protocols for this compound are proprietary and depend on the research being conducted, a general protocol for preparing a stock solution is as follows:

Preparation of a 10 mM Stock Solution in DMSO:

  • Calculate the required mass: Based on the molecular weight of this compound (528.6 g/mol ), calculate the mass needed for the desired volume and concentration. For example, for 1 mL of a 10 mM solution:

    • Mass (g) = 10 mmol/L * 0.001 L * 528.6 g/mol = 0.005286 g = 5.286 mg

  • Weigh the compound: Using a calibrated analytical balance, carefully weigh out the calculated mass of this compound powder in a suitable container (e.g., a microcentrifuge tube).

  • Add solvent: Add the appropriate volume of dimethyl sulfoxide (DMSO) to the solid this compound.

  • Dissolve: Vortex or sonicate the mixture until the solid is completely dissolved.

  • Store: Store the stock solution at -20°C or -80°C in a tightly sealed container.[2]

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.

Vilagletistat_Disposal_Workflow cluster_waste_generation Waste Generation cluster_assessment Assessment & Segregation cluster_containment Containment & Labeling cluster_disposal Final Disposal start This compound Waste Generated assess_waste Assess Waste Type start->assess_waste solid_waste Solid Waste (Pure compound, contaminated labware) assess_waste->solid_waste Solid liquid_waste Liquid Waste (Solutions in solvent) assess_waste->liquid_waste Liquid contain_solid Seal in Labeled Hazardous Waste Container solid_waste->contain_solid contain_liquid Collect in Labeled Leak-Proof Container liquid_waste->contain_liquid store_waste Store in Designated Secure Area contain_solid->store_waste contain_liquid->store_waste ehs_contact Contact Institutional EHS for Pickup store_waste->ehs_contact disposal Disposal by Licensed Hazardous Waste Vendor ehs_contact->disposal Correct Procedure improper_disposal Improper Disposal (Drain/Trash) ehs_contact->improper_disposal Incorrect Procedure

Caption: Decision workflow for the safe disposal of this compound waste.

References

Personal protective equipment for handling Vilagletistat

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Handling Protocols for Vilaglestat

Disclaimer: A specific Safety Data Sheet (SDS) for Vilaglestat was not located. The following guidance is based on best practices for handling potent research compounds with unknown toxicity. Researchers must conduct a risk assessment before handling this substance.

Researchers, scientists, and drug development professionals handling Vilaglestat must adhere to stringent safety protocols to minimize exposure and ensure a safe laboratory environment. Due to the absence of specific toxicological data, Vilaglestat should be treated as a highly potent active pharmaceutical ingredient (HPAPI).

Personal Protective Equipment (PPE)

Engineering controls, such as fume hoods and ventilated balance enclosures, should be the primary means of exposure control. Personal Protective Equipment is a critical secondary barrier. The following table summarizes the recommended PPE for handling Vilaglestat.

PPE CategoryItemSpecification/StandardPurpose
Eye and Face Protection Safety Glasses with Side ShieldsANSI Z87.1Protects eyes from splashes and airborne particles.
Chemical GogglesANSI Z87.1Provides a tighter seal for splash protection.
Face ShieldANSI Z87.1Used in conjunction with goggles for full-face protection from splashes.
Hand Protection Nitrile GlovesDouble-gloving recommendedPrevents skin contact. Check for breakthrough times.
Body Protection Laboratory CoatProtects skin and clothing from contamination.
Disposable Gown with CuffsProvides additional protection and is disposed of after use to prevent take-home contamination.
Respiratory Protection N95 or higher RespiratorNIOSH-approvedFor handling powders outside of a ventilated enclosure. A fit test is required.
Powered Air-Purifying Respirator (PAPR)NIOSH-approvedRecommended for higher-risk activities or when greater respiratory protection is needed.[1]
Handling and Operational Plan

A comprehensive safety program should be in place for all stages of handling potent compounds, from receipt to disposal.[2]

1. Receiving and Storage:

  • Upon receipt, inspect the container for any damage or leaks in a designated receiving area.

  • Store Vilaglestat in a clearly labeled, sealed container in a secure, ventilated, and access-controlled area.

2. Weighing and Preparation:

  • All weighing and preparation of stock solutions should be conducted in a containment device such as a ventilated balance enclosure or a fume hood to minimize inhalation exposure.[3]

  • Use dedicated equipment (spatulas, weigh boats, etc.) and clean them thoroughly after use, or use disposable equipment.

3. Experimental Use:

  • When handling Vilaglestat in solution, work within a chemical fume hood.

  • Avoid generating aerosols.

  • Keep containers sealed when not in use.

4. Spill Management:

  • Have a spill kit readily available.

  • In case of a spill, evacuate the immediate area and alert others.

  • Wear appropriate PPE, including respiratory protection, before cleaning the spill.

  • Absorb liquid spills with an inert material and collect all contaminated materials in a sealed container for hazardous waste disposal.

Disposal Plan

All waste contaminated with Vilaglestat must be treated as hazardous waste.

  • Solid Waste: Contaminated gloves, gowns, weigh boats, and other disposable materials should be collected in a dedicated, sealed, and clearly labeled hazardous waste container.

  • Liquid Waste: All solutions containing Vilaglestat should be collected in a sealed, labeled, and appropriate hazardous waste container. Do not dispose of down the drain.

  • Sharps: Contaminated needles and other sharps must be disposed of in a designated sharps container.

  • Follow all local, state, and federal regulations for the disposal of hazardous chemical waste.

Visualizing the Workflow

The following diagram illustrates the standard workflow for safely handling potent compounds like Vilaglestat.

G cluster_prep Preparation and Handling cluster_disposal Waste Management receiving Receiving and Storage weighing Weighing in Ventilated Enclosure receiving->weighing solution_prep Solution Preparation in Fume Hood weighing->solution_prep experiment Experimental Use in Fume Hood solution_prep->experiment solid_waste Solid Waste Collection (Gloves, Gowns) experiment->solid_waste liquid_waste Liquid Waste Collection experiment->liquid_waste sharps_waste Sharps Disposal experiment->sharps_waste spill Spill Response experiment->spill final_disposal Hazardous Waste Disposal solid_waste->final_disposal liquid_waste->final_disposal sharps_waste->final_disposal spill->final_disposal

Caption: Workflow for Safe Handling and Disposal of Vilaglestat.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Vilagletistat
Reactant of Route 2
Reactant of Route 2
Vilagletistat

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.